(1-Methyl-1H-indazol-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZCZGIDUYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-27-4 | |
| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Methyl-1H-indazol-5-yl)methanamine chemical properties
An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
The indazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique bicyclic system, composed of a fused benzene and pyrazole ring, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capability, making it a cornerstone in the design of numerous biologically active compounds.[1][2] Indazole derivatives are integral to several FDA-approved drugs and are extensively explored for their therapeutic potential against a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4]
This compound, in particular, represents a highly valuable and versatile building block for drug discovery programs. The presence of a primary amine on the methanamine side chain provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5] The methylation at the N1 position of the indazole ring is a critical feature, as it resolves the tautomeric ambiguity of the indazole core, ensuring consistent biological interactions and simplifying SAR interpretation.[1][6]
This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, medicinal chemists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its core structure and key physicochemical properties are summarized below. These computed properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| CAS Number | 267413-27-4 | [5][7] |
| Molecular Formula | C₉H₁₁N₃ | [5][7] |
| Molecular Weight | 161.21 g/mol | [5][7] |
| IUPAC Name | (1-methylindazol-5-yl)methanamine | [8] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [9] |
| Computed LogP | 1.45 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Synthesis and Purification
A robust and common synthetic route to this compound involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-indazole-5-carbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the relative accessibility of the nitrile starting material.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 1-Methyl-1H-indazole-5-carbonitrile
This protocol describes a standard laboratory procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for this transformation.
Causality: LiAlH₄ is chosen for its high reactivity and effectiveness in reducing nitriles to primary amines without affecting the aromatic indazole core. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and base to neutralize excess reagent and precipitate aluminum salts, which can then be easily filtered off.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the silica) to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophilic handle for constructing a diverse array of derivatives, which is fundamental for SAR studies in drug discovery.[5]
The amine can readily participate in several key reactions:
-
Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields stable amide derivatives.
-
Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to furnish secondary or tertiary amines.
Caption: Key derivatization pathways for SAR exploration.
Applications in Drug Discovery and Medicinal Chemistry
The indazole nucleus is a well-established pharmacophore found in numerous marketed drugs, such as the anti-cancer kinase inhibitors Pazopanib and Niraparib.[1] This clinical validation underscores the importance of the indazole scaffold in modern drug design.
This compound is a crucial intermediate for synthesizing novel compounds with therapeutic potential.[5] Its primary application lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening. The amine functionality allows for the introduction of diverse chemical moieties, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and ADME profiles.[5]
Key therapeutic areas where this building block is employed include:
-
Inflammatory Diseases: Synthesis of selective enzyme inhibitors.[5]
-
Neurological Disorders: Preparation of compounds targeting receptors and enzymes in the central nervous system.[5]
The indazole ring often acts as a bioisostere for the indole ring found in serotonin, leading to applications in developing agonists and antagonists for serotonin receptors.[11]
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from supplier safety information)[7]
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a fixed N1-methylated indazole core and a reactive primary amine, provides an ideal platform for the synthesis of novel, diverse, and targeted compound libraries. The established synthetic routes and predictable reactivity make it an invaluable tool for researchers aiming to develop next-generation therapeutics across multiple disease areas.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. 1-methyl-1H-indazol-5-amine | C8H9N3 | CID 2768032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-5-yl)methanamine
Introduction
(1-Methyl-1H-indazol-5-yl)methanamine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The indazole scaffold is a privileged structure found in numerous therapeutic agents. Accurate structural elucidation and purity assessment are non-negotiable pillars of the drug discovery process, mandating the use of robust analytical techniques. This guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to predict the expected spectral features. It serves as a practical guide for researchers to not only acquire high-fidelity data but also to interpret it with confidence, ensuring the unequivocal confirmation of the molecule's identity and purity. We will explore the causality behind experimental choices and present self-validating protocols grounded in established scientific literature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring system and the substituents. The predicted values are based on data from 1-methylindazole and related substituted indazoles.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~7.9 - 8.1 | Singlet (s) | - | Deshielded proton on the pyrazole ring, adjacent to N-2.[2] |
| H-4 | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupling to H-6. Deshielded by proximity to the fused ring system. |
| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 1.5 - 2.0 | Ortho-coupling to H-4 and meta-coupling to H-7. |
| H-7 | ~7.5 - 7.7 | Doublet (d) or Singlet (s) | J ≈ 1.5 - 2.0 (if coupled to H-6) | Deshielded due to the anisotropic effect of the pyrazole ring.[1] |
| -CH₂- (methanamine) | ~3.8 - 4.0 | Singlet (s) | - | Benzylic protons adjacent to an amine group. |
| -NH₂ (methanamine) | ~1.5 - 2.5 | Broad Singlet (br s) | - | Exchangeable protons; signal intensity corresponds to 2H. |
| N-CH₃ (methyl) | ~4.0 - 4.1 | Singlet (s) | - | Methyl group attached to the electron-withdrawing indazole nitrogen.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are based on general values for substituted indazoles and aromatic amines.[4][5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-3 | ~133 - 135 | Aromatic CH in the pyrazole ring. |
| C-3a (bridgehead) | ~122 - 124 | Quaternary carbon at the ring junction. |
| C-4 | ~120 - 122 | Aromatic CH on the benzene ring. |
| C-5 | ~135 - 138 | Aromatic quaternary carbon bearing the methanamine substituent. |
| C-6 | ~125 - 127 | Aromatic CH on the benzene ring. |
| C-7 | ~109 - 111 | Aromatic CH on the benzene ring, shielded by the adjacent nitrogen. |
| C-7a (bridgehead) | ~140 - 142 | Quaternary carbon at the ring junction, adjacent to N-1. |
| -CH₂- (methanamine) | ~45 - 50 | Aliphatic carbon adjacent to a nitrogen and an aromatic ring. |
| N-CH₃ (methyl) | ~35 - 38 | Aliphatic carbon attached to a nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of N-H protons, allowing for their observation.[7]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Visualization of NMR Workflow
The following diagram illustrates the logical workflow for structural confirmation using NMR data.
Caption: Workflow for NMR-based structural elucidation.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for verifying molecular weight and assessing the purity of drug candidates.
Predicted LC-MS Characteristics
For this compound (Molecular Formula: C₉H₁₁N₃), the following LC-MS data are expected.
-
Molecular Weight: 161.21 g/mol
-
Exact Mass: 161.0953 Da
-
Predicted Ionization: The molecule contains basic nitrogen atoms in the indazole ring and the primary amine, making it highly amenable to positive ion electrospray ionization (ESI+).
-
Expected Primary Ion: The protonated molecule, [M+H]⁺, with an expected m/z of 162.1031 .
-
Chromatographic Behavior: As a polar, basic compound, it is expected to be well-retained and eluted from a reversed-phase column (e.g., C18) using an aqueous/organic mobile phase gradient.[8] The use of an acidic modifier like formic acid or a buffer like ammonium formate is crucial for good peak shape and ionization efficiency.[9]
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 162.1) would provide structural confirmation. Fragmentation is likely to occur at the weakest bonds.
Table 3: Predicted MS/MS Fragments for [M+H]⁺ at m/z 162.1
| Predicted Fragment m/z | Proposed Neutral Loss | Fragment Structure |
|---|---|---|
| 145.0770 | NH₃ (Ammonia) | Loss of ammonia from the protonated aminomethyl group. |
| 132.0718 | CH₂NH (Methanimine) | Cleavage of the C5-CH₂ bond. |
Experimental Protocol for LC-MS Analysis
This protocol is designed for robust purity analysis and identity confirmation.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A high-efficiency reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at 5% B for 2-3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.[8]
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Acquisition: Full scan mode for initial analysis and targeted MS/MS on the precursor ion at m/z 162.1 for structural confirmation.
-
Visualization of LC-MS Workflow
The diagram below outlines the process for confirming molecular identity and purity via LC-MS.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Indazole Derivatives
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal framework for designing molecules that interact with a wide array of biological targets.[4] This versatility has led to the development of numerous compounds with significant pharmacological activities, including several FDA-approved drugs for treating cancer and managing chemotherapy side effects.[5][6][7]
This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of how and why indazole derivatives exert their biological effects. We will explore the key signaling pathways they modulate, detail the self-validating experimental protocols used to characterize their activity, and offer insights into the structure-activity relationships that drive potency and selectivity.
Anticancer Activity: Targeting the Engines of Malignancy
The most profound impact of indazole derivatives has been in oncology.[2][8] Their success stems from their ability to inhibit key enzymes, particularly protein kinases, that drive uncontrolled cell proliferation, survival, and angiogenesis.[5][9]
Core Mechanism: Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Indazole-based compounds have been expertly designed to function as potent ATP-competitive inhibitors of several oncogenic kinases.
Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels.[11] The Vascular Endothelial Growth Factor Receptor (VEGFR) family is a primary driver of this process.[12] Several indazole-based drugs function by blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling required for endothelial cell proliferation and migration.[11]
Key Examples:
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-kit.[13][14][15][16] This broad-spectrum inhibition not only halts angiogenesis but also disrupts the tumor microenvironment supported by PDGFR signaling.[16] It is approved for treating renal cell carcinoma (RCC) and soft tissue sarcoma.[14][15]
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[11][12][17][18] Its high selectivity for VEGFRs is a key design feature intended to minimize off-target effects.[11] Axitinib is primarily used in the treatment of advanced RCC.[11][17]
Signaling Pathway: VEGFR Inhibition by Indazole Derivatives
Caption: VEGFR signaling cascade and its inhibition by indazole derivatives.
Table 1: Selected FDA-Approved Indazole-Based Kinase Inhibitors
| Drug Name | Brand Name | Primary Kinase Targets | Approved Indications |
| Axitinib | Inlyta® | VEGFR-1, -2, -3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[17][19] |
| Pazopanib | Votrient® | VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, FGFR | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[13][14][15] |
| Entrectinib | Rozlytrek® | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[6] |
| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5] |
Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers.[10] Researchers have developed indazole derivatives that selectively inhibit these kinases, leading to mitotic arrest and apoptosis.[20] Structure-based design has enabled the creation of compounds with selectivity for either Aurora A or Aurora B isoforms, a critical consideration as their distinct biological roles can influence therapeutic outcomes and toxicity profiles.[20]
Table 2: Comparative Inhibitory Activity (IC₅₀) of Indazole Derivatives Against Oncogenic Kinases
| Compound Class | Target Kinase | Representative IC₅₀ | Established Inhibitor | Representative IC₅₀ | Reference |
| Indazole Derivative 17 | Aurora A | 26 nM | Alisertib | 1.2 nM | [10][20] |
| Indazole Derivative 17 | Aurora B | 15 nM | Barasertib | 0.37 nM | [10][20] |
| Indazole Derivative 106 | FGFR1 | 2.0 µM | - | - | [21] |
| Indazole Derivative 109 | EGFR T790M | 5.3 nM | - | - | [21] |
| Pazopanib | VEGFR-2 | 30 nM | Sunitinib | - | [12][22] |
Note: IC₅₀ values can vary based on assay conditions.
Non-Kinase Anticancer Mechanisms
Beyond kinase inhibition, the indazole scaffold is a versatile template for engaging other anticancer targets and mechanisms.
-
Induction of Apoptosis: Certain novel indazole derivatives have been shown to induce apoptosis directly. For example, compound 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6] This was accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating activation of the intrinsic mitochondrial apoptotic pathway.[6]
-
HDAC Inhibition: Through fragment-based virtual screening, novel indazole derivatives have been designed as potent histone deacetylase (HDAC) inhibitors.[23] Compounds 15k and 15m showed nanomolar inhibitory activity against HDAC1 and HDAC2, leading to cell cycle arrest and apoptosis in cancer cell lines, with efficacy comparable to the approved drug SAHA.[23]
-
Inhibition of Glycolysis: The indazole derivative Lonidamine has been shown to inhibit mitochondrial-bound hexokinase II, a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[3][24]
Experimental Protocols for Evaluating Anticancer Activity
A tiered, self-validating approach is crucial for characterizing the anticancer potential of new indazole derivatives. The causality behind this workflow is to first establish broad cytotoxic or cytostatic activity, then elucidate the specific mechanism (e.g., apoptosis, cell cycle arrest), and finally, confirm efficacy in a more complex biological system.
Workflow: In Vitro Screening Cascade for Anticancer Indazoles
Caption: A logical workflow for the preclinical evaluation of anticancer indazole derivatives.
Protocol: Cell Migration (Transwell) Assay
-
Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay). Allow to solidify at 37°C.
-
Cell Seeding: Resuspend cancer cells in serum-free media containing the indazole derivative at various concentrations. Add 100 µL of this cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add 600 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours, allowing cells to migrate through the pores.
-
Fixation & Staining: Carefully remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.
-
Validation: The causality is confirmed by observing a dose-dependent decrease in migrated cells compared to a vehicle-treated control. This directly measures the compound's ability to inhibit a key hallmark of metastasis.
Anti-inflammatory Activity: Quelling Pathological Inflammation
Chronic inflammation is a driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, often through mechanisms analogous to traditional NSAIDs but with the potential for different selectivity profiles.[25][26][27]
Mechanism of Action
The anti-inflammatory effects of indazoles are multifactorial, involving the modulation of enzymes, cytokines, and reactive oxygen species.[25][26]
-
COX-2 Inhibition: Similar to many NSAIDs, certain indazole derivatives directly inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[25][26]
-
Cytokine Suppression: They can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[25][26]
-
Free Radical Scavenging: Many indazoles exhibit antioxidant properties, capable of scavenging free radicals like those measured in DPPH and nitric oxide assays, which contributes to reducing oxidative stress associated with inflammation.[25]
Table 3: Anti-inflammatory Activity of Indazole Derivatives
| Compound | In Vitro Target | IC₅₀ | In Vivo Effect | Reference |
| 5-Aminoindazole | COX-2 | 12.32 µM | Dose-dependent inhibition of paw edema | [25] |
| 6-Nitroindazole | COX-2 | 15.65 µM | Dose-dependent inhibition of paw edema | [25] |
| Indazole (parent) | COX-2 | 23.42 µM | Dose-dependent inhibition of paw edema | [25] |
| 6-Nitroindazole | IL-1β | 100.75 µM | - | [25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic, self-validating in vivo model for acute inflammation.
-
Acclimatization: Acclimatize Wistar rats to the laboratory environment for one week.
-
Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the negative control group.
-
Validation: A statistically significant, dose-dependent reduction in paw volume compared to the vehicle control validates the compound's anti-inflammatory activity. The positive control ensures the model is responding as expected.
Antimicrobial Activity: A Scaffold for Novel Antibiotics
With the rise of antimicrobial resistance, novel scaffolds for antibiotics are urgently needed. Indazole derivatives have shown promise as antibacterial, antifungal, and antiprotozoal agents.[28][29][30]
-
Antibacterial Mechanism: A key target is the bacterial DNA gyrase (GyrB subunit), an enzyme essential for DNA replication and repair that is distinct from its human counterparts.[31] Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[31]
-
Antifungal and Antiprotozoal Activity: Certain 2H-indazole derivatives have demonstrated potent activity against Candida species and protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases exceeding the potency of the reference drug metronidazole.[28][30][32]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a two-fold serial dilution of the indazole derivative in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus) to each well.
-
Controls: Include a positive control (microorganism, no drug) and a negative control (broth only, no microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Validation: Clear wells at and above the MIC, compared to the turbid growth in the positive control well, provide a quantitative measure of the compound's potency.
Conclusion and Future Perspectives
The indazole scaffold is a proven and powerful platform in medicinal chemistry. Its success in oncology, particularly as kinase inhibitors, is well-established, but its potential extends far beyond this single application. The diverse biological activities, including anti-inflammatory and antimicrobial effects, highlight its versatility.[1][5][33]
Future research will likely focus on:
-
Improving Selectivity: Designing next-generation kinase inhibitors with even greater selectivity to minimize off-target toxicities.
-
Combating Drug Resistance: Developing indazole derivatives that are effective against cancers that have developed resistance to current therapies.[19][24]
-
Exploring New Targets: Leveraging the scaffold to design inhibitors for novel biological targets in areas like neurodegenerative and cardiovascular diseases.[34]
-
Dual-Target Agents: Creating single molecules that can modulate multiple targets, for example, a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.[28]
The continued exploration of the chemical space around the indazole nucleus, guided by rational design and robust biological evaluation, promises to yield a new generation of therapeutics to address unmet medical needs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole Derivatives [bldpharm.com]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 14. Pazopanib - Wikipedia [en.wikipedia.org]
- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 17. grokipedia.com [grokipedia.com]
- 18. massivebio.com [massivebio.com]
- 19. Axitinib - Wikipedia [en.wikipedia.org]
- 20. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pnrjournal.com [pnrjournal.com]
- 33. researchgate.net [researchgate.net]
- 34. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine functionality, has positioned it as a valuable intermediate in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive review of this compound, including its synthesis, characterization, and significant applications, with a particular focus on its role in the development of targeted kinase inhibitors for oncology and other therapeutic areas. Detailed, field-proven synthetic protocols and an analysis of its structural significance in drug design are presented to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to serve as a bioisostere for other aromatic systems like indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological contexts.[2] The incorporation of the indazole moiety into small molecules has led to the development of several marketed drugs, including the antiemetic granisetron and the kinase inhibitor axitinib.[2][3]
This compound (CAS No: 267413-27-4) has emerged as a particularly useful derivative.[4][5] The N-methylation at the 1-position prevents tautomerization and provides a consistent structural element for molecular modeling and structure-activity relationship (SAR) studies. The methanamine group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.[4]
Physicochemical Properties & Characterization
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 267413-27-4 | [4] |
| Molecular Formula | C₉H₁₁N₃ | [5] |
| Molecular Weight | 161.21 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% (commercially available) | [4] |
Spectroscopic Data (Predicted)
While specific, publicly available spectra for this compound are limited, typical spectroscopic data would be expected as follows:
-
¹H NMR: Resonances corresponding to the methyl group protons, the methylene protons of the methanamine group, the amine protons, and the aromatic protons of the indazole ring.
-
¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the carbons of the indazole core.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
Two primary synthetic routes are plausible for the preparation of this compound. Both pathways begin with a suitable 1-methyl-1H-indazole precursor.
Route 1: Reduction of 1-Methyl-1H-indazole-5-carbonitrile
This route involves the synthesis of a nitrile intermediate followed by its reduction to the primary amine.
Caption: Synthetic pathway via nitrile reduction.
Step 1: Methylation of 5-Bromo-1H-indazole
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-methyl-1H-indazole.
Step 2: Cyanation of 5-Bromo-1-methyl-1H-indazole
-
To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]
-
Degas the mixture and then heat to 100-120 °C under an inert atmosphere for 2-4 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-5-carbonitrile.[6]
Step 3: Reduction of 1-Methyl-1H-indazole-5-carbonitrile
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or by conversion to its hydrochloride salt.
Route 2: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde
This alternative route involves the formation of an aldehyde intermediate, which is then converted to the amine via reductive amination.
Caption: Synthetic pathway via reductive amination.
Step 1 & 2: Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde
-
Reduce 1-methyl-1H-indazole-5-carboxylic acid to (1-methyl-1H-indazol-5-yl)methanol using a suitable reducing agent like LiAlH₄ in THF.
-
Oxidize the resulting alcohol to 1-methyl-1H-indazole-5-carbaldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) or chloroform. Pyridinium chlorochromate (PCC) can also be employed.
Step 3: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde
-
Dissolve 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add ammonium chloride (NH₄Cl, 5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq).[7]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding aqueous HCl.
-
Basify the mixture with aqueous NaOH and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a highly sought-after building block in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The amine functionality of this compound allows for its facile incorporation into various molecular scaffolds, often forming key interactions with the target kinase.
A prominent example of a kinase inhibitor class derived from this building block is those targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia (CML).[9][10] The indazole core can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site, leading to potent and selective inhibition.
Caption: General workflow for kinase inhibitor synthesis.
Derivatives of this compound have also been explored as inhibitors of other kinases, such as Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[7]
Conclusion
This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its robust synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this building block in the development of potent kinase inhibitors underscores its importance and promises its continued use in the quest for novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the utilization of this key intermediate in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-INDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. 1H-Indazole-5-carbonitrile, 3-methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Framework for Novel Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, enabling the synthesis of diverse compound libraries with a wide spectrum of biological activities.[4][5] This has led to the development of several clinically approved drugs and a robust pipeline of investigational agents targeting a multitude of diseases, particularly cancer.[6][7] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for indazole-based compounds, detailing the underlying mechanisms, rationale for targeting, and essential experimental protocols for hit validation and lead optimization.
Part 1: The Core Directive - Understanding the Versatility of the Indazole Scaffold
The therapeutic success of the indazole scaffold lies in its ability to interact with a diverse array of biological targets. This guide is structured to reflect the major classes of these targets, providing a deep dive into the scientific rationale and practical methodologies for each. We will explore the causality behind experimental choices, ensuring a thorough understanding of not just what to do, but why.
Part 2: Key Therapeutic Target Classes for Indazole Derivatives
Protein Kinases: The Dominant Frontier
Protein kinases represent the most successfully targeted protein family for indazole-based inhibitors.[6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6][7] Indazole scaffolds have proven to be excellent ATP-competitive inhibitors, fitting into the hydrophobic ATP-binding pocket of various kinases.
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have shown potent inhibitory activity against FGFR1-3.[4][6] Overactivation of FGFR signaling is implicated in various cancers, making it a compelling target.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Pazopanib, an approved anticancer drug, is a multi-kinase inhibitor that targets PDGFRs, among others.[4] Indazole-based compounds have been developed as selective inhibitors of PDGFRα and PDGFRβ.[8]
-
Tropomyosin Receptor Kinases (TRKs): Entrectinib, another approved therapeutic, is a potent inhibitor of TRK kinases, which are activated by NTRK gene fusions in a range of tumors.[4][9]
-
FMS-like Tyrosine Kinase 3 (FLT3): Indazole-based inhibitors have demonstrated efficacy against FLT3, a key target in acute myeloid leukemia.[8][10]
-
-
Non-Receptor Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in many cancers. Indazole-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[6][7]
-
Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is an attractive target in oncology. Novel indazole derivatives have shown high selectivity and potent inhibition of PLK4.[11]
-
Extracellular Signal-Regulated Kinases (ERK1/2): The MAPK/ERK pathway is a central signaling cascade in cell proliferation and survival. Indazole amides have been identified as potent and selective ERK1/2 inhibitors.[4]
-
The diagram below illustrates the FGFR signaling pathway, a common target for indazole-based inhibitors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
(1-Methyl-1H-indazol-5-yl)methanamine: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-5-yl)methanamine is a pivotal drug intermediate, primarily utilized in the synthesis of advanced therapeutic agents, most notably kinase inhibitors for oncological applications.[1] Its unique structural motif, featuring a methylated indazole core coupled with a reactive methanamine functionality, renders it an invaluable building block in modern medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a focus on field-proven insights and methodologies for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[2] Its presence in numerous FDA-approved drugs, including the antiemetic Granisetron and the anticancer agent Niraparib, underscores its therapeutic significance.[2][3] this compound emerges as a key derivative, offering a strategic entry point for the construction of complex bioactive molecules. The primary amine functionality provides a versatile handle for derivatization, enabling the facile formation of amides, sulfonamides, and ureas, which are common linkages in many drug candidates.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 267413-27-4 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.21 g/mol | [1] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from related compounds |
| Storage | Room temperature, in a dry and cool place | [1] |
Spectroscopic Characterization (Predicted)
While a publicly available, dedicated spectroscopic analysis for this specific intermediate is limited, the following 1H and 13C NMR chemical shifts can be predicted based on the analysis of structurally related indazole derivatives.[4][5][6][7]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ ~8.0 (s, 1H, indazole H3) | δ ~140.0 (indazole C7a) |
| δ ~7.8 (s, 1H, indazole H4) | δ ~135.0 (indazole C3) |
| δ ~7.5 (d, 1H, indazole H7) | δ ~128.0 (indazole C5) |
| δ ~7.3 (d, 1H, indazole H6) | δ ~122.0 (indazole C3a) |
| δ ~4.0 (s, 3H, N-CH₃) | δ ~121.0 (indazole C6) |
| δ ~3.9 (s, 2H, -CH₂-NH₂) | δ ~120.0 (indazole C4) |
| δ ~1.5 (br s, 2H, -NH₂) | δ ~109.0 (indazole C7) |
| δ ~45.0 (-CH₂-NH₂) | |
| δ ~35.0 (N-CH₃) |
Synthesis of this compound: A Step-by-Step Protocol
The most logical and widely applicable synthetic route to this compound is the reductive amination of its corresponding aldehyde, 1-methyl-1H-indazole-5-carbaldehyde, with methylamine. This method is favored for its high efficiency and operational simplicity.[8][9][10][11][12][13][14]
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Reductive Amination
This protocol is based on established procedures for reductive amination of heterocyclic aldehydes.[8][9][10][13]
Materials:
-
1-methyl-1H-indazole-5-carbaldehyde (1.0 eq)
-
Methylamine (2M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Imine Formation:
-
To a solution of 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in DCE, add methylamine solution (1.2 eq) at room temperature.
-
Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of DCM and MeOH. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent product streaking on the column.
-
Application in Drug Synthesis: A Gateway to Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2][3][15] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2]
Diagram of Application in Drug Synthesis
Caption: Application in the synthesis of a PARP inhibitor precursor.
Representative Experimental Protocol: Amide Coupling
The following is a generalized protocol for the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
A suitable carboxylic acid or acyl chloride (1.1 eq)
-
A coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) if starting from a carboxylic acid
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent(s) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous LiCl solution (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
-
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. The following guidelines are based on safety data for structurally similar compounds.[16][17][18][19][20]
Hazard Identification:
-
Skin Corrosion/Irritation: May cause skin irritation.[18]
-
Eye Damage/Irritation: May cause serious eye irritation.[18][19]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[17]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[16]
Handling and Storage:
-
Avoid contact with skin and eyes.[17]
-
Do not breathe dust or vapors.[17]
-
Wash hands thoroughly after handling.[18]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]
-
If Inhaled: Move person to fresh air.[18]
Conclusion
This compound stands as a testament to the enduring utility of the indazole scaffold in drug discovery. Its strategic importance as a versatile intermediate for the synthesis of kinase inhibitors, particularly PARP inhibitors, is well-established. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a solid foundation for its effective use in the laboratory. The provided protocols, grounded in established chemical principles, are designed to be both reliable and adaptable to the specific needs of the research and development process.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ineosopen.org [ineosopen.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
tautomeric forms of indazole and their stability
An In-Depth Technical Guide to the Tautomeric Forms of Indazole and Their Stability
Authored by a Senior Application Scientist
Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant pharmaceuticals.[1] Its unique electronic properties and structural versatility are, however, intrinsically linked to a fundamental chemical phenomenon: annular tautomerism. The dynamic equilibrium between its prototropic forms, primarily the 1H- and 2H-tautomers, governs the molecule's reactivity, physicochemical properties, and, most critically, its biological activity.[1] This guide provides an in-depth exploration of indazole tautomerism, synthesizing theoretical principles with experimental evidence to offer researchers and drug development professionals a comprehensive understanding of this critical molecular behavior.
The Annular Tautomerism of Indazole
Indazole (also known as benzopyrazole) is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring.[1] The presence of two nitrogen atoms in the five-membered ring and a transferable proton gives rise to prototropic tautomers. The two principal forms are 1H-indazole and 2H-indazole, which exist in a dynamic equilibrium.[2] A third, less common form, 3H-indazole, is generally not significant under normal conditions.[3]
-
1H-Indazole: In this tautomer, the proton resides on the nitrogen atom at position 1 (N1). This configuration results in a "benzenoid" electronic structure, which is generally associated with greater aromaticity and stability.[4]
-
2H-Indazole: Here, the proton is located on the nitrogen atom at position 2 (N2). This arrangement imparts a "quinonoid" character to the molecule, which is typically less aromatic and, consequently, less stable.[4]
The equilibrium between these two forms is central to understanding the chemistry and pharmacology of indazole derivatives.
Figure 1: Prototropic annular tautomerism in indazole.
The Decisive Factor: Thermodynamic Stability
Overwhelming experimental and computational evidence confirms that 1H-indazole is the thermodynamically favored tautomer .[2][5] This enhanced stability is observed across different phases, including the gas phase, in solution, and in the solid state.[6][7]
The energetic preference for the 1H-tautomer is not trivial. Theoretical calculations and experimental studies have quantified this stability gap:
-
The free energy of 1H-indazole is approximately 2.3 kcal/mol lower than that of the 2H-tautomer.[3][7]
-
Computational models at the MP2/6-31G* level of theory predict an energy difference of 3.6 kcal/mol in the gas phase, while B3LYP calculations suggest a difference of 5.3 kcal/mol .[3][8]
-
This stability trend extends to substituted derivatives; for instance, 1-methylindazole is more stable than 2-methylindazole by about 3.2 kcal/mol.[3]
The primary driver for this stability difference is the preservation of aromaticity in the benzenoid structure of 1H-indazole, in contrast to the less aromatic quinonoid system of the 2H form.[8]
Modulators of the Tautomeric Equilibrium
While the 1H form is predominant, the position of the tautomeric equilibrium is not static. It can be influenced by several factors, which is a critical consideration in synthetic chemistry and drug design.
-
Solvent Effects: While thermochemical and photochemical studies have consistently shown the greater stability of the 1H-form regardless of the solvent, the polarity of the medium can play a subtle role.[3] Highly polar solvents may slightly alter the equilibrium, but a complete shift to the 2H form is not typically observed for the parent indazole.[9]
-
Substituent Effects: Electronic and steric effects from substituents on the indazole ring can significantly impact the relative stability of the tautomers. While most substituents do not reverse the stability order, theoretical studies have shown that certain groups can reduce the energy gap between the 1H and 2H forms.[8][10] In some specific, highly substituted derivatives, the 2H-tautomer can be stabilized, particularly through the formation of intramolecular hydrogen bonds.[11][12]
-
Intermolecular Interactions: Unsubstituted indazole can form dimers and trimers via intermolecular N-H···N hydrogen bonds.[7][13] In certain crystalline structures, the 2H tautomer has been shown to be stabilized through the formation of stable centrosymmetric dimers, which are energetically more favorable than the corresponding dimers of the 1H tautomer.[11][12]
Experimental and Computational Verification
A robust suite of analytical techniques is employed to characterize and differentiate indazole tautomers, with computational methods providing a powerful predictive framework.
Spectroscopic Characterization
Spectroscopy is the primary tool for identifying the predominant tautomer in a given sample. Nuclear Magnetic Resonance (NMR) is particularly definitive.[14]
| Spectroscopic Parameter | 1H-Indazole | 2H-Indazole Derivative (Representative) | Rationale for Difference |
| ¹H NMR (N-H Signal) | ~13.40 ppm (broad singlet) | Absent (N-substituted) | The highly deshielded N-H proton is a hallmark of the unsubstituted 1H-tautomer.[14] |
| ¹H NMR (H-3 Signal) | ~8.10 ppm | ~8.40 ppm | The H-3 proton in the 2H-isomer is typically more deshielded due to the electronic environment of the quinonoid system.[14] |
| ¹³C NMR | Distinct chemical shifts | Varied shifts, especially for C3, C7a | The carbon skeleton's electronic distribution differs significantly between the benzenoid and quinonoid forms, leading to predictable differences in ¹³C chemical shifts.[15][16] |
Physicochemical Properties
The distinct electronic structures of the tautomers lead to measurable differences in their physical properties.
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Significance |
| Basicity (pKb) | 0.42 | 2.02 | 2H-Indazoles are stronger bases due to higher proton affinity at the ring nitrogen.[3][17] |
| Dipole Moment (D) | 1.50 D | 3.40 D | The quinonoid structure of the 2H-tautomer results in greater charge separation and a significantly larger dipole moment.[7][13][17] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. The vast majority of crystallographic studies on unsubstituted or simply substituted indazoles confirm the predominance of the 1H-tautomer.[6][18] It is the definitive method for validating the solid-state structure and observing intermolecular interactions like hydrogen-bonded dimers.[19]
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are indispensable.[10][20] These methods allow for:
-
Prediction of Relative Stabilities: Accurately calculating the energy difference between tautomers.[3][8]
-
Mechanism Studies: Investigating the transition states for tautomerization.[21]
-
Spectral Simulation: Predicting NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[22]
Experimental Protocol: Differentiating Indazole Tautomers by ¹³C NMR Spectroscopy
This protocol outlines a self-validating system for the structural elucidation of N-substituted indazole isomer mixtures, a common challenge in synthetic chemistry.
Figure 2: Workflow for Isomer Differentiation by NMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the indazole derivative mixture and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual solvent peak is well-defined.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[14]
-
Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is crucial for distinguishing between quaternary carbons (no signal), CH/CH₃ carbons (positive signals), and CH₂ carbons (negative signals), which greatly aids in peak assignment.
-
-
Data Processing: Process the raw data (FID) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction to produce a clean, interpretable spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]
-
Spectral Analysis & Assignment:
-
Identify the key diagnostic signals. For N-substituted indazoles, the chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are most informative.
-
Causality: In the 1H-isomer , the N-substituent is attached to N1, influencing the adjacent C7a more significantly. In the 2H-isomer , the substituent is on N2, which has a more pronounced effect on the C3 chemical shift.
-
Compare the observed chemical shifts with established literature values for known 1H- and 2H-indazoles.[15][23]
-
-
Self-Validation with 2D NMR: To provide unequivocal proof of structure, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. A correlation between the protons of the N-substituent and the C3 carbon is definitive for a 2H-isomer, while a correlation to the C7a carbon confirms a 1H-isomer.
Implications in Drug Design and Development
The tautomeric state of an indazole core is not an academic curiosity; it is a critical determinant of a drug candidate's profile.
-
Molecular Recognition: The N-H proton of the 1H-tautomer is a potent hydrogen bond donor. Its position dictates how the molecule will orient itself in a receptor binding pocket or an enzyme's active site. A switch to the 2H-tautomer relocates this hydrogen bond donor, potentially abolishing or altering the intended biological interaction.
-
Physicochemical Properties: As noted, the two tautomers have different basicities and dipole moments.[17] These properties directly influence a drug's solubility, membrane permeability, and metabolic stability—key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Synthetic Strategy: The regioselective synthesis of either the 1H- or 2H-indazole derivative is a crucial challenge.[2][17] Control over the tautomeric outcome is essential for producing the desired, biologically active isomer and avoiding isomeric mixtures that complicate purification and clinical development.
Many successful drugs, including Axitinib (for renal cell cancer) and Niraparib (for ovarian cancer), are based on the indazole scaffold, highlighting the importance of mastering its chemistry.[1]
Conclusion
The annular tautomerism of indazole is a fundamental principle governing its structure and function. The 1H-tautomer is overwhelmingly the more stable form, a fact rooted in its aromatic benzenoid character. This stability has been rigorously confirmed by a combination of spectroscopic, crystallographic, and computational methods. However, the tautomeric equilibrium can be influenced by substitution and intermolecular forces, making a thorough characterization essential for any research involving this scaffold. For scientists in drug development, a deep understanding of indazole tautomerism is not optional—it is a prerequisite for the rational design of safe and effective medicines.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for (1-Methyl-1H-indazol-5-yl)methanamine in Cell Culture Experiments
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of (1-Methyl-1H-indazol-5-yl)methanamine in cell culture experiments. While direct biological data for this specific molecule is limited in publicly available literature, its structural motif, the indazole ring, is a well-established pharmacophore in numerous small molecule kinase inhibitors.[1] This document, therefore, extrapolates a potential application for this compound as a putative kinase inhibitor. We present detailed protocols for the initial characterization of this compound in cell-based assays, including cytotoxicity assessment, evaluation of anti-proliferative effects, and investigation of its impact on a hypothetical cell signaling pathway. The causality behind experimental choices is explained to provide a robust, self-validating system for investigation.
Introduction: The Indazole Scaffold in Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Several FDA-approved anti-cancer drugs and numerous clinical candidates feature this heterocyclic core.[1]
This compound belongs to this promising class of compounds. While its specific molecular target(s) are yet to be elucidated, its structure warrants investigation into its potential as a modulator of kinase-driven signaling pathways. This guide provides the foundational protocols to explore this hypothesis in a cancer cell culture context.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 267413-27-4 | [3][4][5] |
| Molecular Formula | C₉H₁₁N₃ | [6] |
| Molecular Weight | 161.21 g/mol | [6] |
| Appearance | Varies (solid) | - |
| Purity | ≥95% (typical) | - |
| Storage | Room temperature, keep dry and cool | [7] |
Hypothetical Mechanism of Action: Kinase Inhibition
Based on the prevalence of the indazole scaffold in known kinase inhibitors, we hypothesize that this compound may exert its biological effects by inhibiting a protein kinase. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to the substrate.[2] This inhibition can block downstream signaling pathways that control cell proliferation, survival, and differentiation.[2]
For the purpose of this guide, we will consider a hypothetical scenario where this compound inhibits a kinase in the MAPK/ERK pathway, a critical signaling cascade often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
Preparation of Stock Solutions
The accuracy of in vitro experiments hinges on the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Protocol:
-
Safety First: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (µL) = [Mass (mg) / 161.21 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000
-
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This is a crucial first step to determine the cytotoxic and anti-proliferative concentration range of the compound.[8]
Protocol:
-
Cell Seeding: Plate your cancer cell line of choice (e.g., MCF-7 for breast cancer) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.[1][9] Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest final concentration used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Phospho-Protein Analysis
To investigate the effect of this compound on a specific signaling pathway, Western blotting can be used to detect changes in the phosphorylation status of key proteins.[8]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around the determined IC₅₀ for a specified time (e.g., 1, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-ERK and total-ERK).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on kinase activity.
Data Interpretation and Troubleshooting
-
MTT Assay: A dose-dependent decrease in cell viability suggests that the compound has anti-proliferative or cytotoxic effects. The IC₅₀ value provides a quantitative measure of its potency. If high variability is observed, check cell seeding consistency and pipetting accuracy.
-
Western Blotting: A decrease in the ratio of phosphorylated to total protein for a specific kinase in compound-treated cells compared to the vehicle control would support the hypothesis that the compound inhibits that kinase's activity. Ensure equal protein loading and efficient transfer for reliable quantification.
Conclusion
While the precise biological role of this compound remains to be fully characterized, its indazole core provides a strong rationale for its investigation as a potential kinase inhibitor. The protocols detailed in this guide offer a robust starting point for researchers to explore its effects on cancer cells. Through systematic application of these cell-based assays, the scientific community can begin to elucidate the mechanism of action of this and other novel indazole derivatives, paving the way for potential therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. parchem.com [parchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. (1-Methyl-1H-indazol-5-yl)methylamine | 267413-27-4 [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract: The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has solidified its status as a "privileged scaffold" in medicinal chemistry. Its rigid, yet synthetically tractable, framework provides an ideal foundation for constructing molecules that can form critical interactions with a multitude of biological targets. This guide offers an in-depth exploration of the application of indazole derivatives in drug discovery, moving from fundamental principles to detailed, field-proven experimental protocols. We will examine the molecular mechanisms of action, highlight key therapeutic successes, and provide step-by-step methodologies for the synthesis and biological evaluation of novel indazole-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking both a comprehensive overview and practical guidance in this dynamic area of medicinal chemistry.
The Indazole Nucleus: A Foundation for Therapeutic Innovation
The indazole scaffold is a bioisostere of indole, but the replacement of the indole NH group with a nitrogen atom and the introduction of a second nitrogen within the five-membered ring fundamentally alters its electronic properties and hydrogen bonding capabilities.[1] This unique arrangement allows indazole derivatives to act as versatile pharmacophores, engaging with targets through a variety of non-covalent interactions. The scaffold's stability and the potential for substitution at multiple positions (primarily N1, N2, and C3) allow for the precise tuning of a compound's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
This chemical versatility has led to the development of indazole derivatives targeting a vast range of biological processes, resulting in treatments for cancer, inflammation, neurodegenerative diseases, and infectious agents.[4][5][6]
dot graph Indazole_Scaffold { layout=neato; node [shape=none, margin=0]; edge [style=invis];
Indazole [image="https://storage.googleapis.com/gemini-prod-us-west1-4554/images/96a6350f-21f1-4389-9b93-1d017a03079b.png", labelloc=b, label=""];
// Positional nodes for labels N1 [pos="0.4,1.4!", label="N1"]; N2 [pos="1.4,0.8!", label="N2"]; C3 [pos="1.5,-0.5!", label="C3"]; C7 [pos="-1.5,-0.5!", label="C7"];
// Connect labels to the structure Indazole -- N1; Indazole -- N2; Indazole -- C3; Indazole -- C7; } dot Caption: The 1H-Indazole core structure with key positions for substitution.
Key Therapeutic Areas and Mechanisms of Action
The most profound impact of indazole derivatives has been in oncology, particularly through the development of protein kinase inhibitors.[3][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole nucleus is an effective ATP-competitive scaffold, capable of occupying the ATP-binding pocket of a kinase and blocking its catalytic activity.[3]
Case Study 1: Pazopanib - Anti-Angiogenesis in Oncology
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8] Its primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[9][10] By blocking these receptors, Pazopanib disrupts downstream signaling pathways, leading to a potent anti-angiogenic effect—it effectively cuts off the blood supply that tumors need to grow and metastasize.[8]
Case Study 2: Entrectinib - Targeting Oncogenic Fusions
Entrectinib is an inhibitor of the Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][11] It is approved for tumors harboring NTRK gene fusions and for ROS1-positive non-small cell lung cancer.[3] These genetic alterations create fusion proteins with constitutively active kinase domains, which drive oncogenesis. Entrectinib competitively inhibits the ATP-binding sites of these fusion kinases, blocking downstream pathways like the MAPK/ERK and PI3K/AKT cascades, thereby suppressing tumor growth and inducing apoptosis.[1][12] A key feature is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[2]
| Drug Name | Primary Targets | FDA-Approved Indications (Selected) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK Gene Fusion-Positive Solid Tumors, ROS1+ NSCLC |
| Axitinib | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma |
| Granisetron | 5-HT3 Receptor | Chemotherapy-Induced Nausea and Vomiting |
Application Notes & Protocols
The successful development of indazole-based therapeutics relies on robust synthetic methods and reliable biological evaluation. This section provides validated, step-by-step protocols for key workflows in an indazole drug discovery program.
Application Note 1: Synthetic Strategies for the Indazole Core
The construction and functionalization of the indazole scaffold are central to creating diverse chemical libraries. While numerous methods exist, modern cross-coupling reactions have become indispensable. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful method for the N-arylation of the indazole core, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the N1 position.[5][13]
Causality of Experimental Choices: The choice of a palladium catalyst, a specific phosphine ligand, and a base is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) accelerate the rate-limiting reductive elimination step of the catalytic cycle, while a strong, non-nucleophilic base (e.g., cesium carbonate) is required to deprotonate the indazole NH without competing in the coupling reaction.[14] The solvent must be anhydrous and high-boiling (e.g., dioxane, toluene) to ensure catalyst stability and efficient reaction kinetics.
Protocol 1: Palladium-Catalyzed N-Arylation of Indazole (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of an aryl halide with an indazole.
Materials:
-
1H-Indazole (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 1H-Indazole, Aryl Bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated indazole product.
Application Note 2: Biological Evaluation of Indazole Derivatives
Once synthesized, novel compounds must be evaluated for biological activity. For kinase inhibitors, a primary in vitro assay measures the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust platform for this purpose.[7][15] Subsequently, lead compounds are tested in cell-based assays to assess their effect on cell proliferation and viability. The MTT assay is a standard colorimetric method for this evaluation.[16][17]
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol provides a generalized framework for determining the IC₅₀ value of an inhibitor against a target kinase.
Materials:
-
Target Kinase (e.g., VEGFR, TRKA)
-
Fluorescein-labeled substrate peptide
-
ATP (at Km concentration for the kinase)
-
Terbium (Tb)-labeled anti-phospho-substrate antibody (Donor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA
-
Test Compound (Indazole derivative) in DMSO
-
Low-volume 384-well assay plates (black or white)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series in Assay Buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4X test compound dilution to the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of 4X Target Kinase solution (in Assay Buffer) to all wells except the "no enzyme" controls.
-
Mix gently and incubate for 20-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Reaction: Add 5 µL of a 2X Substrate/ATP solution (prepared in Assay Buffer) to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction and Detection: Add 10 µL of Stop/Detection Buffer containing the Tb-labeled antibody to each well. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the Acceptor/Fluorescein and 620 nm for the Donor/Terbium).
Data Analysis:
-
Calculate the TR-FRET emission ratio (e.g., 665 nm / 620 nm) for each well.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).
| Sample Data: Inhibition of Kinase X | |
| Compound Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| Calculated IC₅₀ (nM) | 115.7 |
Protocol 3: Cell Viability Determination (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., A431, HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT Reagent: 5 mg/mL solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37 °C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the indazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells: (% Viability = (Absorbance_Treated / Absorbance_Control) * 100).
-
Plot the % Viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%).
Future Directions
The versatility of the indazole scaffold ensures its continued prominence in drug discovery. Future research will likely focus on several key areas: expanding into new therapeutic targets beyond kinases, developing novel synthetic methodologies for more complex derivatives, and applying computational methods for the rational design of next-generation indazole-based drugs with improved selectivity and resistance profiles. The exploration of indazole derivatives as covalent inhibitors and proteolysis-targeting chimeras (PROTACs) also represents exciting new frontiers for this remarkable heterocyclic system.
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors Using Indazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition
The indazole ring system, a bicyclic heteroaromatic structure, has solidified its position as a "privileged scaffold" in modern medicinal chemistry.[1][2] First synthesized in the 19th century, its true potential has been realized in recent decades, leading to the development of numerous biologically active molecules, including several FDA-approved drugs for oncology.[1][2][3]
The power of the indazole moiety lies in its unique structural and electronic properties. It serves as an excellent bioisostere for native purine bases (like adenine in ATP), allowing it to effectively compete for the ATP-binding site within a wide range of protein kinases.[3][4] Its bicyclic nature provides a rigid and planar core, which can be strategically decorated with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This versatility has enabled the development of inhibitors against numerous kinase families, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora, PLK4), which are critical regulators of cellular processes often dysregulated in cancer.[3][5][6]
Part 1: Foundational Concepts & Application Notes
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Most kinase inhibitors, including those built on an indazole scaffold, are ATP-competitive. They are designed to occupy the ATP-binding pocket, preventing the kinase from accessing its primary energy source and thus blocking downstream signaling.
The indazole core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, while substituents at various positions on the indazole ring can form additional interactions with surrounding residues, dictating the inhibitor's potency and selectivity.
Caption: ATP-Competitive Kinase Inhibition by an Indazole Scaffold.
The Indazole Scaffold: A Framework for Rational Drug Design
The true utility of the indazole scaffold comes from its amenability to chemical modification. Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a clinical candidate. Different positions on the indazole ring can be modified to enhance interactions within the ATP pocket and improve drug-like properties.
Caption: Key Positions for Structure-Activity Relationship (SAR) Studies.
-
Position 1 (N1) or 2 (N2): Substitution at these nitrogen atoms can influence the orientation of the core and interact with the hydrophobic regions of the ATP pocket. The choice between 1H- and 2H-indazole can significantly impact activity.[3]
-
Position 3: Often decorated with groups that can form additional hydrogen bonds or occupy nearby pockets. For example, attaching a pyridine ring at this position can enhance interactions.[3]
-
Positions 5 and 6: These positions often extend towards the solvent-exposed region. Modifications here are critical for modulating solubility, cell permeability, and other pharmacokinetic properties without disrupting core binding interactions.[3][7]
Data Summary: Indazole-Based Inhibitors in Development
The success of the indazole scaffold is evident in the number of compounds that have entered clinical trials or received regulatory approval. These agents target a variety of kinases implicated in cancer and other diseases.
| Compound Name | Primary Kinase Target(s) | Therapeutic Indication | Status |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Renal Cell Carcinoma | FDA Approved[2] |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | FDA Approved[2][3] |
| Niraparib | PARP1, PARP2 (Note: Not a kinase inhibitor) | Ovarian, Fallopian Tube, Peritoneal Cancer | FDA Approved |
| Linifanib | VEGFR, PDGFR | Multiple Cancers | Clinical Trials |
| Erdafitinib | Pan-FGFR | Urothelial Carcinoma | FDA Approved[3] |
Part 2: Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize specific conditions based on their target kinase, chosen cell lines, and specific indazole derivatives.
Protocol 1: Generalized Synthesis of a 3-Aryl-1H-Indazole Kinase Inhibitor
This protocol outlines a common synthetic route. The causality behind this multi-step process is to build complexity sequentially, starting with the formation of the core indazole ring and then adding the key pharmacophoric elements through robust coupling reactions.
Caption: Generalized Synthetic Workflow for an Indazole Inhibitor.
Materials & Reagents:
-
Substituted 2-fluoronitroaniline or similar precursor
-
Hydrazine hydrate
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)
-
Solvents: DMF, Dioxane, Ethanol, Ethyl Acetate, Hexanes
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Purification: Silica gel for column chromatography
-
Characterization: NMR spectrometer, High-Resolution Mass Spectrometer (HRMS)
Step-by-Step Methodology:
-
Formation of the Indazole Core:
-
Dissolve the 2-fluoronitroaniline precursor in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting indazole core by recrystallization or column chromatography.
-
Causality: This is a classic nucleophilic aromatic substitution followed by intramolecular cyclization to form the stable indazole ring system.[2]
-
-
Halogenation at Position 3:
-
Dissolve the synthesized indazole in DMF.
-
Add N-Iodosuccinimide (NIS) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate.
-
Purify the 3-iodo-indazole intermediate by column chromatography.
-
Causality: Introducing a halogen at the C3 position provides a reactive handle for subsequent cross-coupling reactions, a cornerstone of modern synthetic chemistry for building molecular complexity.
-
-
Suzuki Cross-Coupling:
-
To a degassed solution of the 3-iodo-indazole and the desired arylboronic acid in a dioxane/water mixture, add K₂CO₃ and the palladium catalyst.
-
Heat the mixture to 90-100°C under an inert atmosphere (Nitrogen or Argon) for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the final compound via silica gel chromatography.
-
Causality: The Suzuki coupling is a highly reliable and versatile reaction for forming carbon-carbon bonds, allowing for the precise installation of aryl groups that can interact with specific pockets in the kinase active site.
-
Self-Validation & Characterization:
-
Structure Confirmation: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the final product.[8]
-
Purity Assessment: Use HPLC or LC-MS to determine the purity of the compound (ideally >95%).
-
Identity Confirmation: Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and molecular formula.[8]
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ATP consumed and converted to ADP. It is a robust, luminescence-based assay suitable for high-throughput screening (HTS).[9]
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Materials & Reagents:
-
Recombinant active kinase of interest
-
Kinase-specific peptide substrate
-
DTT, MgCl₂, and appropriate kinase buffer
-
ATP solution (at or near the Kₘ for the kinase)
-
Test Compounds (Indazole inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare serial dilutions of the indazole inhibitor in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plate.
-
Include Negative Controls (DMSO vehicle only, representing 0% inhibition) and Positive Controls (a known potent inhibitor for the target kinase, representing 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and buffer components.
-
Add the master mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis & Validation:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Assay Quality: The assay is considered valid if the Z'-factor, a statistical measure of assay quality, is > 0.5. The Z'-factor is calculated using the signals from the positive and negative controls.
Protocol 3: Cellular Target Engagement & Potency Assay (Western Blot)
This protocol assesses whether the inhibitor can engage its target and block its function inside a living cell. This is a critical step to bridge the gap between biochemical potency and cellular efficacy.[11]
Principle of the Assay: A cell line is chosen where the target kinase is a key component of an active signaling pathway. The activity of the kinase is measured indirectly by quantifying the phosphorylation of its direct downstream substrate. A successful inhibitor will cause a dose-dependent decrease in the phosphorylation of this substrate.
Materials & Reagents:
-
Appropriate cancer cell line (e.g., a line with an activating mutation in the pathway of interest)
-
Cell culture medium, FBS, and antibiotics
-
Indazole inhibitor stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western Blotting equipment
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the indazole inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the same membrane with the antibody against the total substrate protein. This serves as a loading control.
-
Data Analysis & Validation:
-
Quantify Band Intensity: Use image analysis software (e.g., ImageJ) to quantify the density of the phospho-substrate and total-substrate bands.
-
Normalize Signal: For each sample, calculate the ratio of the phospho-substrate signal to the total-substrate signal.
-
Determine Cellular Potency: Plot the normalized phospho-signal against the inhibitor concentration to observe the dose-dependent inhibition and estimate a cellular IC₅₀. The result validates that the compound is cell-permeable and active on its intended target in a physiological context.
Part 3: Integrated Drug Discovery Workflow
The development of a kinase inhibitor is a multi-stage process that integrates chemistry, biochemistry, and cell biology. The goal is to identify compounds that are not only potent and selective in biochemical assays but also demonstrate efficacy in cellular and, eventually, in vivo models.
Caption: High-Throughput Screening (HTS) and Lead Optimization Cascade.
This workflow illustrates the iterative nature of drug discovery. Initial hits from a high-throughput biochemical screen are validated and then serve as starting points for medicinal chemistry efforts. The resulting analogs are evaluated in a cascade of assays, assessing not only potency but also selectivity, cellular activity, and drug-like properties, with continuous feedback loops to guide the design of the next generation of compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: A Guide to In Vitro Antiproliferative Screening of Indazole Derivatives
Introduction: The Prominence of the Indazole Scaffold in Oncology Research
The indazole ring system is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Several FDA-approved small molecule drugs, particularly kinase inhibitors, feature the indazole core, highlighting its clinical significance.[1][2] Indazole derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[3][4]
Many of these derivatives exert their antiproliferative effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.[1][5] The dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the effective screening of novel indazole derivatives for antiproliferative activity is a critical first step in the drug discovery pipeline.
This guide provides an integrated strategy and detailed protocols for the in vitro screening of indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a field-proven workflow from initial high-throughput cytotoxicity screening to in-depth mechanistic characterization of lead compounds.
Chapter 1: An Integrated Strategy for Antiproliferative Screening
A successful screening campaign requires a logical, tiered approach to efficiently identify and characterize promising compounds. This strategy maximizes resource efficiency by using broad, rapid assays to identify initial "hits" before committing to more complex, resource-intensive mechanistic studies.
The Causality Behind the Workflow: The initial goal is to cast a wide net to determine if the synthesized indazole derivatives have a general cytotoxic or cytostatic effect on cancer cells. High-throughput assays like MTT or SRB are ideal for this purpose. Once active compounds are identified and their potency (IC50) is determined, the focus shifts from "if" they work to "how" they work. Secondary assays are chosen to dissect the mechanism of action, investigating long-term survival, effects on cell cycle progression, and the induction of programmed cell death (apoptosis). This tiered approach ensures that only the most promising candidates advance, supported by a growing body of mechanistic data.
Figure 1: A tiered workflow for screening indazole derivatives.
Chapter 2: Primary Screening Protocols - Assessing Cytotoxicity & Viability
Primary screening aims to rapidly assess the effect of compounds on cell viability or proliferation across a panel of cancer cell lines. The two most common and robust methods are the MTT and SRB assays.
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Scientific Principle: This colorimetric assay measures cellular metabolic activity. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[6]
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO, or acidic isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
-
-
Trustworthiness & Self-Validation: Running controls is non-negotiable. A "vehicle control" (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) establishes the baseline for 100% viability. "Blank" wells (medium, MTT, and solubilizer, but no cells) are essential to subtract the background absorbance.[8]
-
Expert Insights: The MTT assay is dependent on mitochondrial function. Compounds that affect mitochondrial respiration can produce misleading results. Furthermore, some highly colored compounds can interfere with absorbance readings. It is crucial to visually inspect the wells for formazan crystal formation before solubilization.
Protocol 2.2: Sulforhodamine B (SRB) Assay
-
Scientific Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[9] Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass, and thus the cell number. This method is independent of metabolic activity.
-
Detailed Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well, on top of the existing medium, and incubate at 4°C for 1 hour to fix the cells.[9][11]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[9][12] After the final wash, tap the plate on paper towels and allow it to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][10]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13] Air-dry the plates completely.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[12] Measure the absorbance at approximately 510-540 nm.[9][12]
-
-
Expert Insights: The SRB assay is often preferred for large-scale screening due to its simplicity, low cost, and the stability of the endpoint. Because it measures total biomass, it is less prone to interference from compounds that alter cell metabolism without killing the cell. Thorough washing is critical to reduce background noise.[9]
Data Presentation and Analysis
The primary output for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Antiproliferative Activity (IC50 in µM) of Indazole Derivatives
| Compound ID | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) |
| IND-001 | 8.5 | 12.3 | 15.1 |
| IND-002 | 1.2 | 3.6 | 1.1 |
| IND-003 | > 50 | > 50 | > 50 |
| IND-004 | 0.64 | 1.5 | 0.83 |
| Staurosporine (Control) | 0.008 | 0.007 | 0.004 |
Data is hypothetical and for illustrative purposes. Staurosporine is a potent, non-selective kinase inhibitor often used as a positive control.
Chapter 3: Secondary Screening - Elucidating the Mechanism of Action
Compounds that demonstrate potent activity in primary screens (e.g., IND-002 and IND-004 from the table above) are advanced to secondary screening to understand their mechanism of action.
Protocol 3.1: Colony Formation (Clonogenic) Assay
-
Scientific Principle: This assay is considered a gold standard for measuring the long-term reproductive viability of cells after treatment. It assesses the ability of a single cell to undergo enough divisions to form a colony (defined as ≥50 cells).[14] This is a more stringent test than short-term viability assays, as it distinguishes between true cytotoxic effects (reproductive death) and temporary cytostatic effects.[14]
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Plate a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates. The goal is to have distinct, countable colonies in the control wells after incubation.[15]
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of the indazole derivative for a defined period (e.g., 24 hours).
-
Long-Term Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks at 37°C, 5% CO2, until visible colonies form in the control wells.[15][16]
-
Fixation and Staining: Gently wash the wells with PBS. Fix the colonies with a fixation solution (e.g., methanol:acetic acid, 3:1) for 5-10 minutes.[15] Remove the fixative and stain with 0.5% crystal violet solution for at least 2 hours.[15]
-
Washing and Counting: Carefully wash the plates with tap water to remove excess stain and allow them to air dry.[15] Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (No. of colonies formed / No. of cells seeded) x 100%
-
Surviving Fraction (SF): No. of colonies formed after treatment / (No. of cells seeded x PE)
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
-
Scientific Principle: Many anticancer agents, particularly kinase inhibitors, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[4][17] Flow cytometry can quantify the DNA content of individual cells, allowing for the determination of the cell cycle distribution of a population.[18] Cells are stained with a fluorescent dye, like Propidium Iodide (PI), which binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[19][20]
-
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the indazole derivative (typically at 1x and 2x the IC50) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix on ice for at least 2 hours or store at -20°C.[20]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[20] The RNase is critical as PI also binds to double-stranded RNA.
-
Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting data on a linear scale.[20]
-
-
Expert Insights: Proper sample preparation is key to obtaining high-quality data with low coefficients of variation (CVs) for the G0/G1 peak.[20] Always use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the G0/G1, S, and G2/M populations from the DNA histogram.
Protocol 3.3: Assessment of Apoptosis Induction
-
Scientific Principle: A key goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[21] Apoptosis is an active, energy-dependent process characterized by a cascade of enzymatic events.[22] A central feature is the activation of a family of proteases called caspases.[23] Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), leading to the dismantling of the cell.[24][25] Many indazole derivatives have been shown to induce apoptosis by modulating the levels of pro- and anti-apoptotic proteins.[1]
-
Method: Western Blot for Apoptosis Markers
Figure 2: The apoptotic caspase cascade leading to PARP cleavage.
-
Detailed Step-by-Step Protocol:
-
Lysate Preparation: Treat cells with the indazole derivative for a predetermined time (e.g., 24 hours). Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[26] Incubate the membrane with primary antibodies against total Caspase-3, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26] After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Data Interpretation: A decrease in the band for the pro-form and a corresponding increase in the band for the cleaved form of a protein (e.g., cleaved Caspase-3 or cleaved PARP) indicates the activation of the apoptotic pathway.[24] The loading control ensures that any observed changes are due to the treatment and not to errors in protein loading.
Conclusion
The systematic in vitro screening of indazole derivatives is a fundamental process in the discovery of novel anticancer agents. The integrated workflow presented here, beginning with high-throughput cytotoxicity assays like MTT and SRB and progressing to detailed mechanistic studies such as colony formation, cell cycle analysis, and apoptosis assays, provides a robust framework for identifying and validating lead compounds. By understanding not only the potency but also the mechanism of action, researchers can make informed decisions to advance the most promising candidates toward preclinical and, ultimately, clinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. content.abcam.com [content.abcam.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis and Validation of Novel TRPM5 Agonists from 1-Methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for the synthesis, characterization, and functional validation of novel Transient Receptor Potential Melastatin 5 (TRPM5) channel agonists, starting from the key intermediate, 1-Methyl-1H-indazol-5-amine. This guide is designed to provide both the strategic rationale and detailed, actionable protocols for researchers engaged in the discovery of new chemical entities targeting TRPM5 for therapeutic applications, including gastrointestinal prokinetic agents.
Introduction: The Therapeutic Promise of Targeting TRPM5
The Transient Receptor Potential Melastatin 5 (TRPM5) is a calcium-activated, non-selective cation channel that plays a pivotal role in the taste transduction of sweet, bitter, and umami stimuli.[1][2] Beyond its established role in gustation, TRPM5 is expressed in various other tissues, including the gastrointestinal tract, where it is found in solitary chemosensory cells, also known as brush cells.[1][3][4] Emerging evidence strongly suggests that TRPM5 is a promising therapeutic target for conditions associated with gut motility disorders. The activation of TRPM5 in the gastrointestinal system is linked to increased prokinetic activity, making TRPM5 agonists a compelling class of molecules for the treatment of constipation and related conditions.[5]
The strategic synthesis of novel TRPM5 agonists requires a robust starting material and a versatile synthetic pathway. 1-Methyl-1H-indazol-5-amine has been identified as a valuable drug intermediate for the synthesis of such agonists.[6] This guide will detail a synthetic route to a potent class of TRPM5 agonists, the benzo[d]isothiazoles, and provide the necessary protocols for their in vitro validation.
Signaling Pathway of TRPM5 in Chemosensory Cells
Caption: TRPM5 activation is downstream of G-protein coupled receptor (GPCR) signaling.
Part 1: Synthesis of a Benzo[d]isothiazole-based TRPM5 Agonist
This section outlines a plausible synthetic route for the preparation of a potent benzo[d]isothiazole TRPM5 agonist, adapted from established medicinal chemistry literature, starting from 1-Methyl-1H-indazol-5-amine.
Experimental Workflow: Synthesis
Caption: A multi-step synthesis workflow to generate the target TRPM5 agonist.
Protocol 1.1: Synthesis of a Benzo[d]isothiazole Derivative
Materials:
-
1-Methyl-1H-indazol-5-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
2-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Dioxane, Water, Methanol)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄))
-
Ammonia solution
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 1-Methyl-1H-indazol-5-amine in aqueous HCl at 0-5 °C.
-
Add a solution of NaNO₂ dropwise while maintaining the temperature.
-
Stir for 30 minutes, then add a solution of KI to yield 1-Methyl-5-iodo-1H-indazole.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine 1-Methyl-5-iodo-1H-indazole, 2-formylphenylboronic acid, a palladium catalyst, and a base in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, perform an aqueous workup, and purify the resulting 5-(2-formylphenyl)-1-methyl-1H-indazole.
-
-
Reductive Amination:
-
Dissolve the product from the previous step in methanol.
-
Add an excess of ammonia solution, followed by the portion-wise addition of NaBH₄.
-
Stir until the imine intermediate is fully reduced to the amine.
-
Quench the reaction, remove the solvent, and extract the product, (2-(1-Methyl-1H-indazol-5-yl)phenyl)methanamine.
-
-
Cyclization to the Benzo[d]isothiazole Core:
-
Treat the amine with thionyl chloride in an appropriate solvent to form the corresponding sulfinamide.
-
Induce cyclization by heating in the presence of a base like triethylamine to yield the final benzo[d]isothiazole derivative.
-
-
Purification and Characterization:
Part 2: In Vitro Validation of TRPM5 Agonist Activity
Once synthesized and purified, the novel compounds must be screened for their ability to potentiate TRPM5 channel activity. This section provides protocols for two widely used cell-based assays.
Protocol 2.1: Thallium Flux Assay for High-Throughput Screening
The thallium flux assay is a robust method for high-throughput screening of TRPM5 modulators.[10][11][12] It relies on the principle that TRPM5 is permeable to thallium ions (Tl⁺), and a Tl⁺-sensitive fluorescent dye can be used to measure channel activity.
Materials:
-
HEK293 cells stably expressing human TRPM5
-
Thallos-AM dye
-
Pluronic F-127
-
Probenecid
-
Ionomycin
-
Thallium sulfate (Tl₂SO₄)
-
Assay buffer (KNO₃-based)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-TRPM5 cells in 96- or 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution containing Thallos-AM dye, Pluronic F-127, and probenecid in assay buffer.
-
Remove the cell culture medium and add the loading solution to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Assay Protocol:
-
Wash the cells with the KNO₃-based assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 20-30 seconds.
-
Add a solution containing ionomycin (to increase intracellular Ca²⁺), thallium sulfate, and the test compound.
-
Record the fluorescence signal for 50-60 seconds.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Calculate the rate of fluorescence increase (slope) as a measure of Tl⁺ influx and TRPM5 activity.[13]
-
Compare the rates in the presence of test compounds to a vehicle control to determine agonist activity.
-
Protocol 2.2: Fluorescent Membrane Potential Assay
This assay measures changes in membrane potential upon TRPM5 activation and is suitable for both primary screening and secondary validation.[14][15][16]
Materials:
-
HEK293 cells stably expressing human TRPM5
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., HBSS)
-
Ionomycin or another Ca²⁺ ionophore
-
Test compounds
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate HEK293-TRPM5 cells as described in Protocol 2.1.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader.
-
Add the test compounds at various concentrations.
-
After a brief incubation, add a Ca²⁺ ionophore to activate TRPM5.
-
Measure the change in fluorescence, which corresponds to membrane depolarization.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity.
-
Generate dose-response curves to determine the EC₅₀ of the agonist compounds.
-
Protocol 2.3: Automated Patch Clamp for Electrophysiological Characterization
For a more detailed understanding of the agonist's effect on channel biophysics, automated patch-clamp electrophysiology is the gold standard.
Materials:
-
HEK293 cells stably expressing human TRPM5
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)[14][17]
-
Intracellular and extracellular recording solutions
-
Test compounds
Procedure:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of HEK293-TRPM5 cells according to the instrument manufacturer's protocol.
-
-
Electrophysiological Recording:
-
Load the cells and solutions onto the automated patch-clamp system.
-
Establish whole-cell recordings.
-
Apply a voltage protocol to elicit TRPM5 currents in the presence of a controlled intracellular Ca²⁺ concentration.
-
Perfuse the cells with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the potentiation of the TRPM5 current by the agonist.
-
Construct dose-response curves to determine the EC₅₀ and maximal efficacy.
-
Analyze any changes in the voltage-dependence or kinetics of the channel.
-
Part 3: Data Presentation and Interpretation
The data generated from the synthesis and validation studies should be presented clearly and concisely.
Table 1: Summary of Synthetic and Analytical Data
| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | ¹H NMR | MS (m/z) |
| TRPM5-Agonist-001 | 35 | >98 | Conforms | [M+H]⁺ calculated, found |
| ... | ... | ... | ... | ... |
Table 2: Summary of In Vitro Agonist Activity
| Compound ID | Thallium Flux Assay (EC₅₀, µM) | Membrane Potential Assay (EC₅₀, µM) | Patch Clamp (EC₅₀, µM) |
| TRPM5-Agonist-001 | 1.2 | 0.9 | 0.5 |
| ... | ... | ... | ... |
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and in vitro evaluation of novel TRPM5 agonists derived from 1-Methyl-1H-indazol-5-amine. The successful identification of potent and selective agonists through these protocols can provide valuable tool compounds for further elucidating the physiological roles of TRPM5 and serve as starting points for the development of new therapeutics for gastrointestinal motility disorders.[18] Future studies should focus on in vivo models of constipation to assess the prokinetic efficacy of these novel compounds.[19][20]
References
- 1. TRPM5, a taste-signaling transient receptor potential ion-channel, is a ubiquitous signaling component in chemosensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transduction channel TRPM5 is gated by intracellular calcium in taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPM5, a taste-signaling transient receptor potential ion-channel, is a ubiquitous signaling component in chemosensory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. (Open Access) A Thallium-Based Screening Procedure to Identify Molecules That Modulate the Activity of Ca2+-Activated Monovalent Cation-Selective Channels: (2018) | Koenraad Philippaert | 8 Citations [scispace.com]
- 12. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Positive Modulators of TRPM5 Channel Using a Fluorescent Membrane Potential Assay - Evotec [evotec.com]
- 16. journ.nu.edu.ly [journ.nu.edu.ly]
- 17. sophion.com [sophion.com]
- 18. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 19. Prokinetic actions of luminally acting 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [scholarworks.uvm.edu]
Application Notes & Protocols: Leveraging (1-Methyl-1H-indazol-5-yl)methanamine in the Synthesis and Evaluation of Novel Anti-Cancer Agents
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2][3][4] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, particularly protein kinases.[3] (1-Methyl-1H-indazol-5-yl)methanamine serves as a crucial starting material—a versatile chemical building block—for the synthesis of a new generation of indazole-based therapeutics.[5] Its amine functionality provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of novel drug candidates.[5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of this compound in cancer research. We will delve into the synthesis of a representative anti-cancer compound, detail its biological evaluation, and provide insights into the underlying mechanisms of action.
Core Concept: From Building Block to Bioactive Compound
The primary utility of this compound in oncology research is not as a standalone therapeutic agent, but as a key intermediate in the synthesis of more complex and potent molecules.[5] The general workflow for its application is as follows:
Caption: General workflow from starting material to biological evaluation.
Part 1: Synthesis of a Representative Indazole-Based Anti-Cancer Agent
To illustrate the practical application of this compound, we will outline the synthesis of a hypothetical, yet representative, N-((1-methyl-1H-indazol-5-yl)methyl) aroylamide derivative. This class of compounds has shown promise in targeting various cancer cell lines.
Protocol 1: Synthesis of N-(4-chlorobenzoyl)-(1-methyl-1H-indazol-5-yl)methanamine
This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and HCl), and brine (to remove water-soluble impurities).
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorobenzoyl)-(1-methyl-1H-indazol-5-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Evaluation of Anti-Cancer Activity
Once the novel indazole derivative is synthesized and purified, its anti-cancer properties must be evaluated. This typically begins with in vitro cell-based assays.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)[4][6]
-
Normal human cell line (e.g., HEK-293) for cytotoxicity assessment[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole derivative (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivative in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Table 1: Representative IC₅₀ Values for Indazole Derivatives against Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) |
| Derivative 6o | >50 | 5.15 | >50 | 33.2 |
| Derivative 2f | 0.23-1.15 | Not Reported | Not Reported | Not Reported |
*Data is representative of similar indazole derivatives reported in the literature.[2][4][6][7]
Part 3: Mechanism of Action Studies
Understanding how a compound exerts its anti-cancer effects is crucial for its further development. For many indazole derivatives, the induction of apoptosis (programmed cell death) is a key mechanism.[2][6]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Synthesized indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Expected Outcome and Mechanistic Insight
A successful anti-cancer indazole derivative is expected to show a dose-dependent increase in the population of apoptotic cells. This is often linked to the modulation of key signaling pathways. Many indazole-based compounds function as kinase inhibitors, particularly targeting the PI3K/Akt pathway, which is frequently deregulated in cancer.[8][9]
Caption: Inhibition of the PI3K/Akt signaling pathway by an indazole derivative.
Inhibition of PI3K by the indazole derivative prevents the activation of Akt.[8][9] This, in turn, relieves the inhibition of pro-apoptotic proteins and promotes the down-regulation of anti-apoptotic proteins like Bcl-2, ultimately leading to apoptosis.[2][6]
Part 4: In Vivo Efficacy Studies
Promising in vitro results warrant further investigation in animal models to assess in vivo efficacy and potential toxicity.
Protocol 4: Xenograft Tumor Model in Mice
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line that showed sensitivity in vitro
-
Synthesized indazole derivative
-
Vehicle solution for in vivo administration (e.g., saline with 5% DMSO and 10% Solutol)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the indazole derivative (e.g., by oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or western blotting for target engagement).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of novel indazole-based anti-cancer agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, mechanistic evaluation, and in vivo testing of these compounds. Future research in this area will likely focus on optimizing the indazole scaffold to enhance target specificity, improve drug-like properties, and overcome mechanisms of drug resistance. The continued exploration of derivatives stemming from this compound holds significant promise for the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Indazole Derivatives
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This versatile scaffold is a cornerstone in modern drug discovery due to its ability to mimic purine bases and engage in a wide range of biological interactions, particularly in kinase inhibition. Prominent drugs such as axitinib (an anti-cancer agent) and granisetron (an antiemetic) feature the indazole core, highlighting its therapeutic importance.
The precise characterization of these molecules is non-negotiable. The position of the nitrogen atom in the pyrazole ring (1H- or 2H-indazole) and the substitution patterns on the rings dramatically influence the molecule's physicochemical properties and pharmacological activity. Therefore, a multi-faceted analytical approach is required to unambiguously determine structure, purity, and other critical quality attributes.
The Analytical Workflow: An Integrated Approach
A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. This ensures that all aspects of the molecule's identity and purity are thoroughly assessed.
Application Note: Eschweiler-Clarke Reaction for N-methylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Eschweiler-Clarke reaction is a robust and highly efficient method for the N-methylation of primary and secondary amines to yield their corresponding N,N-dimethylated tertiary amines. This reductive amination process utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is its inherent mechanism which prevents the over-methylation to form quaternary ammonium salts, a common side reaction in other methylation strategies.[1][2] This application note provides an in-depth overview of the reaction mechanism, a detailed experimental protocol for the N,N-dimethylation of a model primary amine, process optimization insights, and troubleshooting guidance.
Introduction and Scientific Principle
N-methylation is a critical chemical transformation in medicinal chemistry and drug development. The introduction of methyl groups to a nitrogen atom can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[3] While various N-methylation reagents exist, such as methyl iodide, they often lead to the formation of undesired quaternary ammonium salts.[4]
The Eschweiler-Clarke reaction, first reported by Wilhelm Eschweiler and later refined by Hans Thacher Clarke, provides a reliable alternative that cleanly stops at the tertiary amine stage.[5][6] The reaction is a one-pot procedure that proceeds under mild conditions, typically heating in an aqueous solution, and is tolerant of a wide range of functional groups.[4][5]
Reaction Mechanism
The reaction proceeds in a two-stage process for each methylation step. For a primary amine (R-NH₂), this entire sequence occurs twice to yield the tertiary amine (R-N(CH₃)₂).
-
Iminium Ion Formation: The primary amine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration to form an electrophilic iminium ion.[7][8]
-
Reductive Methylation: Formic acid then serves as a hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to a monomethylated secondary amine. This step is irreversible due to the concurrent evolution of carbon dioxide gas, which drives the reaction forward.[1][2]
-
Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same two-step sequence—formation of a new iminium ion with another molecule of formaldehyde, followed by hydride reduction by formic acid—to yield the final N,N-dimethylated tertiary amine.[1][7]
The reaction halts at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde, thus preventing quaternization.[2]
Detailed Experimental Protocol: N,N-dimethylation of Benzylamine
This protocol describes the N,N-dimethylation of benzylamine as a representative primary amine.
Materials:
-
Benzylamine (1.0 eq)
-
Formic Acid (90% aq. solution, ~5.0 eq)
-
Formaldehyde (37% aq. solution, ~2.5 eq)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and distillation/chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (e.g., 10.7 g, 0.1 mol).
-
Reagent Addition: In a fume hood, cautiously add formic acid (e.g., 25.5 g, 0.5 mol) to the flask. An exothermic reaction will occur as the amine salt forms. Allow the mixture to cool slightly. Subsequently, add the aqueous formaldehyde solution (e.g., 20.3 g, 0.25 mol).
-
Heating: Heat the reaction mixture to 90-100°C using a heating mantle. Vigorous evolution of carbon dioxide should be observed.[9] Maintain this temperature under reflux until the gas evolution ceases (typically 2-8 hours).
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, basifying it, extracting with an organic solvent, and spotting against the starting material.
-
Workup - Basification: After cooling the reaction mixture to room temperature, carefully make the solution strongly basic (pH > 11) by the slow addition of concentrated sodium hydroxide solution or pellets. Perform this step in an ice bath to dissipate the heat generated.
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude N,N-dimethylbenzylamine is often of high purity.[10] If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Process Optimization and Considerations
-
Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion and ensure the full dimethylation of the primary amine.[1] A molar ratio of 1:2.5:5 (Amine:Formaldehyde:Formic Acid) is a common starting point.
-
Temperature: The reaction is typically conducted at or near the boiling point of the aqueous mixture (~100°C).[5] Lower temperatures will slow the reaction rate, while excessively high temperatures can lead to side reactions like the Leuckart-Wallach reaction.
-
Solvent: The reaction is generally performed neat, with the aqueous formic acid and formaldehyde solutions acting as the solvent.[9]
-
Substrate Scope: The reaction is broadly applicable to aliphatic, aromatic, and heterocyclic amines.[5] However, anilines with low basicity or those prone to polymerization may give poor results.[11]
-
Safety: The reaction should be performed in a well-ventilated fume hood due to the use of formaldehyde (a suspected carcinogen) and formic acid (corrosive). The initial mixing and final basification steps are highly exothermic and require care. The evolution of CO₂ can cause pressure buildup if the system is not properly vented.
Data Summary: Representative Substrates
The following table summarizes typical conditions and outcomes for the Eschweiler-Clarke methylation of various primary amines.
| Starting Amine | Molar Ratio (Amine:CH₂O:HCOOH) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexylamine | 1 : 2.2 : 2.6 | Reflux | 4.5 | 88 | [12] |
| Benzylamine | 1 : 2.2 : 2.5 | 100 | 4 | ~90 | [10] |
| Cyclohexylamine | 1 : 2.5 : 5 | 100 | 6 | >95 | Generic |
| 2-Phenylethylamine | 1 : 2.2 : 4.8 | 100 | 3 | 85-91 | [2] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction (Mixture of mono- and di-methylated products) | - Insufficient reaction time or temperature.- Insufficient excess of formaldehyde/formic acid. | - Prolong heating and monitor by TLC/LC-MS.- Increase the molar equivalents of the reagents. |
| Low Yield | - Incomplete reaction.- Product loss during workup (e.g., incomplete extraction).- Substrate degradation. | - Ensure reaction goes to completion.- Ensure the aqueous layer is strongly basic (pH > 11) before extraction.- Perform additional extractions. |
| Formation of Byproducts | - Reaction temperature too high, leading to decomposition or side reactions. | - Maintain the reaction temperature at or below 100°C. |
| Resin/Polymer Formation | - Particularly common with electron-rich anilines. | - This method may be unsuitable. Consider alternative methylation procedures like using dimethyl carbonate or reductive amination with NaBH₃CN.[11][13] |
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke_reaction [chemeurope.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Synthesis via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Cornerstone of Amine Synthesis
Reductive amination stands as a paramount strategy for the formation of carbon-nitrogen (C-N) bonds, a foundational transformation in the synthesis of a vast array of biologically active molecules.[1][2][3] Its prominence in pharmaceutical and medicinal chemistry is undeniable, with estimates suggesting that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry are achieved through this versatile method.[1][3][4][5] The power of reductive amination lies in its operational simplicity and the extensive toolbox of available protocols, allowing for the efficient conversion of carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines.[6][7][8][9][10] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a comparative analysis of common reducing agents, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The "Why": Mechanistic Insights into Reductive Amination
At its core, reductive amination is a two-step process that can often be performed in a single reaction vessel (a "one-pot" procedure).[6][11][12][13] The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then reversibly loses a molecule of water to yield a crucial imine or iminium ion intermediate.[6][9] The subsequent and irreversible step is the reduction of this C=N double bond by a hydride-based reducing agent to furnish the final amine product.[7][10][14]
The elegance of this reaction lies in the ability to selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound. This selectivity is the key to achieving high yields and is largely dictated by the choice of reducing agent and the careful control of reaction conditions, most notably pH.[14][15][16][17]
Figure 1: The general mechanism of reductive amination.
Choosing Your Hydride Source: A Comparative Guide to Reducing Agents
The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should exhibit greater reactivity towards the iminium ion than the starting carbonyl compound. Several borohydride-based reagents have emerged as the workhorses for this transformation, each with its own distinct advantages and considerations.
| Reducing Agent | Formula | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines over aldehydes and ketones, making it ideal for one-pot reactions.[8][18][19][20][21] It is moisture-sensitive and not compatible with protic solvents like methanol.[18][19][21] Offers a better safety profile than sodium cyanoborohydride as it does not produce toxic byproducts.[19][21] | Aprotic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane.[18][19][21] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for the reduction of iminium ions at neutral or slightly acidic pH (pH 6-8).[20] It is less reactive towards aldehydes and ketones under these conditions.[14][22][23] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[20][22][24] | Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[16][18] |
| Sodium Borohydride | NaBH₄ | A more powerful reducing agent that can reduce both the imine and the starting carbonyl compound.[14][18] To achieve selectivity, the imine is typically pre-formed before the addition of NaBH₄ in a two-step procedure.[14][18] It is a cost-effective and readily available reagent.[25][26] | Methanol (MeOH), Ethanol (EtOH).[18] |
Experimental Protocols: From Theory to Practice
The following protocols provide a detailed, step-by-step methodology for performing reductive amination. The choice between a one-pot or a two-step procedure is often dictated by the reactivity of the substrates and the chosen reducing agent.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for most applications due to its operational simplicity and high selectivity.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the amine to the anhydrous solvent.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the hemiaminal and imine intermediates. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive carbonyls or amines.[8]
-
In a single portion, add the sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose the excess borohydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography, crystallization, or distillation as required.
Figure 2: Workflow for the one-pot reductive amination protocol.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This method is employed when using the more reactive sodium borohydride to avoid the premature reduction of the starting carbonyl compound.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.2-1.5 equiv)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde or ketone and the amine in methanol or ethanol.
-
Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR. This step may take from 30 minutes to several hours. For less reactive substrates, gentle heating or the use of a dehydrating agent (e.g., molecular sieves) may be necessary.
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).
-
Slowly and portion-wise, add the sodium borohydride to the cooled solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary.
Troubleshooting and Key Considerations
-
pH Control: For reductive aminations using sodium cyanoborohydride, maintaining a pH between 6 and 8 is crucial for selective iminium ion reduction.[20] Buffers such as acetic acid/acetate can be employed.[16]
-
Over-alkylation: When reacting primary amines, there is a possibility of the newly formed secondary amine reacting with another equivalent of the carbonyl compound, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can sometimes mitigate this.
-
Steric Hindrance: Bulky ketones or amines may react slowly. In such cases, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) may be required to drive the reaction to completion.[18]
-
Epimerization: If the carbonyl compound or amine contains a stereocenter adjacent to the reacting center, there is a risk of epimerization under the reaction conditions. Careful selection of the reducing agent and reaction conditions is necessary to minimize this.
Conclusion
Reductive amination is a robust and highly reliable method for the synthesis of amines, making it an indispensable tool for researchers in drug discovery and development. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and meticulously controlling the reaction conditions, scientists can efficiently construct complex amine-containing molecules. The protocols detailed in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. tandfonline.com [tandfonline.com]
- 12. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 22. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 23. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 24. Sodium cyanoborohydride [organic-chemistry.org]
- 25. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 26. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Achieving high yields and regioselectivity, however, can be a significant challenge. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. We will delve into the causality behind experimental choices, providing actionable protocols and evidence-based solutions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during popular indazole synthesis reactions.
Low Yield in Jacobson-Type Indazole Synthesis
Question: My Jacobson synthesis of a simple 1H-indazole from an N-nitroso-o-toluidine derivative is resulting in a low yield (<40%). What are the critical parameters to investigate?
Answer: The Jacobson synthesis, which proceeds via an intramolecular azo coupling, is highly sensitive to temperature and reaction time.[3] Low yields often stem from incomplete reaction or decomposition of the sensitive N-nitroso intermediate.
Causality & Optimization Strategy:
-
Temperature Control is Critical: The decomposition of the N-nitroso intermediate to form the indazole is exothermic.[3] Uncontrolled temperature can lead to side reactions. It is crucial to maintain a strict temperature profile, often warming the reaction gently (e.g., 35-45°C) for an extended period (7+ hours) rather than applying high heat.[3]
-
Purity of Starting Material: Ensure the N-acetyl-o-toluidine precursor is pure before nitrosation. Impurities can lead to complex mixtures.
-
Efficient Nitrosation: The generation of nitrous gases (N₂O₃) must be steady and controlled to ensure complete conversion to the N-nitroso intermediate. The reaction temperature during nitrosation should be kept low (+1° to +4°C) to prevent premature decomposition.[3]
-
Workup and Extraction: Indazole is amphoteric.[4] During workup, ensure complete extraction from the organic layer (e.g., benzene or toluene) using multiple portions of aqueous acid (e.g., 2-5N HCl).[3] Incomplete extraction is a common cause of perceived low yield. Subsequent precipitation with a base like ammonia should be done in an ice bath to maximize recovery.[3]
Table 1: Comparison of Typical Jacobson Reaction Conditions
| Parameter | Standard Conditions[3] | Optimized for Sensitive Substrates |
| Solvent | Benzene | Toluene |
| Nitrosation Temp. | 1–4 °C | 0–5 °C |
| Cyclization Temp. | 35–45 °C | 30–40 °C (monitor by TLC) |
| Reaction Time | ~8 hours | 8–12 hours (or until TLC shows completion) |
| Typical Yield | 36–47% | Can be improved towards quantitative[3] |
Poor Regioselectivity in N-Alkylation of Indazoles
Question: I am trying to alkylate my substituted indazole, but I'm getting an inseparable mixture of N-1 and N-2 isomers. How can I favor the formation of the N-1 product?
Answer: Direct N-alkylation of indazoles is a common challenge, with the regiochemical outcome heavily influenced by the base, solvent, electrophile, and substituents on the indazole ring.[5][6] The 1H-indazole tautomer is generally more stable, but kinetic and thermodynamic factors can be manipulated.[6]
Causality & Optimization Strategy:
-
Choice of Base and Solvent: This is arguably the most critical factor. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to strongly favor N-1 alkylation.[6] In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can often lead to mixtures or favor the N-2 isomer. The NaH/THF system promotes the formation of the thermodynamically favored N-1 anion.
-
Steric Hindrance: Bulky substituents at the C-3 position of the indazole can sterically hinder the N-2 position, thus favoring alkylation at N-1.[6]
-
Nature of the Alkylating Agent: Hard electrophiles (like alkyl sulfates) tend to react at the harder N-1 nitrogen, while softer electrophiles (like alkyl iodides) might show less selectivity. However, the base/solvent system is generally more dominant.
Sample Protocol: Regioselective N-1 Benzylation of 3-Methyl-1H-indazole
-
Suspend 3-methyl-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-1 benzyl-3-methyl-1H-indazole.
Side Reactions in Cadogan-Sundberg Synthesis
Question: My Cadogan-Sundberg reaction of an o-nitrostyrene with triethyl phosphite is giving me several byproducts, including N-ethoxyindoles, and the overall yield is low. How can I suppress these side reactions?
Answer: The Cadogan-Sundberg synthesis involves the deoxygenation of a nitro group, which is believed to proceed through nitroso and nitrene intermediates.[7][8] The harsh, high-temperature conditions often required can lead to undesired pathways.[9]
Causality & Optimization Strategy:
-
Reaction Temperature and Time: This reaction is typically run at high temperatures (>150 °C) in excess phosphite reagent.[9][10] However, prolonged heating can promote side reactions. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid, uniform heating.[10][11] This minimizes the time for byproduct formation.
-
Phosphite Reagent Purity and Stoichiometry: Use freshly distilled triethyl phosphite. While it often serves as the solvent, using a high-boiling inert co-solvent (like xylene) can sometimes help moderate the reaction.[10]
-
Intermediate Trapping: The formation of N-ethoxyindoles suggests the involvement of N-hydroxyindole intermediates which are subsequently alkylated.[12] While difficult to prevent entirely under these conditions, minimizing reaction time and temperature via microwave heating is the most effective strategy.[10] Recent studies have also shown that N-oxide intermediates can be isolated, suggesting non-nitrene pathways may be operational, which are sensitive to reaction conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for improving reaction yields when moving from conventional heating to microwave irradiation?
A1: Microwave-assisted synthesis offers significant advantages by reducing reaction times and often increasing yields.[13][14] When adapting a conventional method, start by using the same solvent and reagents but screen a range of temperatures (e.g., 100 °C, 120 °C, 150 °C) and shorter reaction times (e.g., 10 min, 20 min, 30 min).[11] The key is to find the sweet spot that allows for rapid conversion without decomposing the product. Many modern indazole functionalizations, including cross-coupling reactions, benefit greatly from this technique.[11][15]
Q2: My reaction involves a palladium-catalyzed cross-coupling to functionalize an indazole ring, but I'm seeing significant catalyst deactivation and low conversion. What should I try?
A2: Palladium-catalyzed reactions, like Suzuki-Miyaura or direct arylations, are powerful tools for modifying indazoles.[16][17] Catalyst deactivation can be a major hurdle.
-
Ligand Choice: The ligand is crucial. For direct C-H arylations, bidentate ligands like 1,10-phenanthroline or phosphine ligands like PPh₃ can be effective.[17] For Suzuki couplings, a dppf-based ligand is a common choice.[16]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, DMA) must be optimized for your specific substrate.[16][17]
-
"On Water" Conditions: Interestingly, some direct arylation reactions have shown improved rates and catalyst stability when performed "on water," where a heterogeneous mixture of substrates and catalyst can be highly effective under milder conditions.[17]
-
Oxidant (for oxidative couplings): In oxidative C-H functionalizations, the choice of oxidant (e.g., Ag₂CO₃) is critical for catalyst turnover and must be carefully screened.[18]
Q3: How can I effectively separate N-1 and N-2 isomers if my optimization for regioselectivity fails?
A3: While chromatographic separation (column chromatography or HPLC) is the standard method, it can be challenging and costly on a larger scale. Recrystallization using a mixed solvent system can be a highly effective and scalable alternative.[19] The differential solubility of the two isomers in a carefully chosen solvent pair (e.g., acetone/water, ethanol/water, THF/water) can allow for the selective crystallization of one isomer, leaving the other in the mother liquor.[19] This method can yield single isomers with purities exceeding 99%.[19]
Process Optimization & Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues in indazole synthesis.
Caption: A workflow for troubleshooting common indazole synthesis problems.
Factors Influencing Regioselectivity in Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for accessing 2H-indazoles, but its outcome is sensitive to several factors that influence the stability and reactivity of key intermediates.[20][21]
Caption: Key factors controlling the outcome of the Davis-Beirut reaction.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jchr.org [jchr.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benthamscience.com [benthamscience.com]
- 14. ajrconline.org [ajrconline.org]
- 15. jchr.org [jchr.org]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 20. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of N1 and N2 Indazole Isomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. The synthesis of substituted indazoles frequently yields a mixture of N1 and N2 regioisomers, presenting a significant purification challenge that can impede research and development timelines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve the desired isomeric purity for your compounds.
Understanding the Core Challenge: The Isomerism of Indazoles
Indazole, a bicyclic heteroaromatic compound, possesses two nitrogen atoms in its pyrazole ring, leading to the potential for substitution at either the N1 or N2 position. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4] However, under many reaction conditions, particularly during alkylation, a mixture of both N1 and N2 substituted products is often formed.[1][5][6][7] The separation of these isomers can be notoriously difficult due to their similar polarities and structural properties.[5]
Frequently Asked Questions (FAQs)
Q1: Why do my indazole alkylation reactions consistently produce a mixture of N1 and N2 isomers?
The formation of both N1 and N2 isomers during alkylation is a common outcome due to the comparable nucleophilicity of the two nitrogen atoms in the indazole ring. The ratio of the resulting isomers is influenced by a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, leading to a preference for alkylation at the N2 position.[1][2]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the electron density at each nitrogen, thereby affecting the regioselectivity of the reaction.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. Conditions that favor thermodynamic control tend to yield more of the stable N1 isomer, while kinetically controlled reactions may favor the N2 isomer.[1][8] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1 alkylation.[2]
Q2: How can I definitively identify and differentiate between my separated N1 and N2 indazole isomers?
Unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9][10][11]
-
¹H NMR: The chemical shifts of the protons on the indazole core, particularly H3, can be diagnostic. The H3 proton in 2H-indazoles is typically found at a higher chemical shift (more deshielded) compared to 1H-indazoles.[12]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring also differ between the two isomers.[10]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming connectivity. For instance, an HMBC correlation between the N-alkyl protons and the C7a carbon of the indazole ring is characteristic of an N1 isomer.[4][11]
The following table summarizes typical ¹H NMR chemical shift differences:
| Proton | 1H-Indazole Derivative (Typical δ, ppm) | 2H-Indazole Derivative (Typical δ, ppm) | Key Differentiator |
| H-3 | ~8.10 | ~8.40 | H-3 proton is more deshielded in the 2H-isomer.[12] |
| N-H (unsubstituted) | ~13.40 (broad) | - | Presence of a broad N-H signal is characteristic of the 1H-tautomer.[12] |
Note: Chemical shifts can vary depending on the solvent and substituents.
Q3: Are there any non-chromatographic methods for separating N1 and N2 indazole isomers?
While chromatography is the most common method, fractional crystallization can be an effective alternative, particularly for larger-scale separations. A patent describes a method using a mixed solvent system for recrystallization to separate N1 and N2 isomers, achieving purities of over 99%.[13] The success of this technique depends on significant differences in the solubility of the two isomers in the chosen solvent system.
Troubleshooting Guides for Isomer Separation
This section provides structured guidance for common issues encountered during the separation of N1 and N2 indazole isomers.
Scenario 1: Poor or No Separation of Isomers by Column Chromatography
Problem: My N1 and N2 indazole isomers are co-eluting or showing very poor resolution during flash column chromatography.
Root Cause Analysis and Solutions:
The close polarity of N1 and N2 isomers is the most likely cause. Here is a systematic approach to improving your separation:
dot
Caption: Troubleshooting workflow for poor separation in column chromatography.
Step-by-Step Protocol:
-
Optimize the Solvent System:
-
Rationale: Even minor changes in the eluent polarity can significantly impact the differential migration of the isomers on the stationary phase.
-
Action:
-
Systematically screen different solvent mixtures. Start with a common mobile phase like hexane/ethyl acetate and gradually vary the ratio.
-
Introduce a small percentage of a third solvent with a different polarity, such as dichloromethane or methanol, to modulate the selectivity.
-
Use Thin Layer Chromatography (TLC) to rapidly screen multiple solvent systems before committing to a column run.
-
-
-
Implement Gradient Elution:
-
Rationale: A gradual increase in the eluent strength can help to resolve closely eluting compounds.
-
Action:
-
Start with a low polarity mobile phase and slowly increase the concentration of the more polar solvent over the course of the separation.
-
A shallow gradient is often more effective for separating isomers with very similar Rf values.
-
-
-
Change the Stationary Phase:
-
Rationale: If silica gel is not providing adequate separation, using a stationary phase with different properties may be effective.
-
Action:
-
Consider using alumina (basic or neutral) as an alternative to silica gel.
-
For more challenging separations, explore the use of reverse-phase silica (C18) if your compounds are sufficiently non-polar.
-
-
-
Consider Chemical Derivatization:
-
Rationale: Temporarily modifying one or both isomers can introduce a significant difference in their physical properties, facilitating separation.
-
Action:
-
If your indazole has a suitable functional group, consider a simple protection/deprotection strategy that might proceed at different rates for the two isomers or yield derivatives with different polarities.
-
Caution: This adds extra steps to your synthesis and is generally considered a last resort.
-
-
-
Switch to High-Performance Liquid Chromatography (HPLC):
Scenario 2: Difficulty in Scaling Up the Separation
Problem: I have a good separation method on an analytical scale, but I'm struggling to purify larger quantities of my indazole isomers.
Root Cause Analysis and Solutions:
Scaling up chromatographic separations can be non-trivial. The efficiency of the separation often decreases with increasing sample load.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1-Methyl-1H-indazol-5-yl)methanamine
Welcome to the technical support center for the synthesis of (1-Methyl-1H-indazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the mechanistic underpinnings of various synthetic strategies and provide field-proven insights to ensure the successful execution of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways, primarily revolving around the formation of the indazole core and the subsequent introduction or modification of the aminomethyl group at the C5 position. The two most prevalent strategies are:
-
Route A: N-Methylation followed by Reduction: This pathway typically begins with a commercially available 5-substituted indazole, such as 1H-indazole-5-carbonitrile or 1H-indazole-5-carboxaldehyde. The first step involves the regioselective N-methylation at the N1 position, followed by the reduction of the C5 substituent (nitrile or aldehyde) to the desired aminomethyl group.
-
Route B: Construction of the Indazole Ring with Pre-installed C5 Moiety: This approach involves building the 1-methyl-indazole ring system from a precursor that already contains a functional group at the C5 position, which can then be converted to the aminomethyl group.
Below is a visual representation of the general synthetic landscape.
Caption: High-level overview of the two primary synthetic routes.
II. Troubleshooting and FAQs
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
FAQ 1: Poor Regioselectivity during N-Methylation
Question: I am attempting to methylate 1H-indazole-5-carbonitrile and obtaining a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-methyl product?
Answer: This is a common and critical challenge in indazole chemistry. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and substituents on the indazole ring.[1][2][3]
Causality: The indazole anion, formed upon deprotonation, is a resonance-stabilized system with negative charge density on both N1 and N2. The N1 position is generally considered the thermodynamic product due to steric hindrance at the N2 position, while the N2 position can be the kinetic product under certain conditions.
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at each nitrogen, affecting the site of alkylation.
-
Reaction Conditions: The choice of base and solvent system plays a crucial role in directing the regioselectivity.
Troubleshooting Protocol:
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that completely deprotonates the indazole, allowing for thermodynamic control. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents that do not interfere with the reaction and effectively solvate the cation. |
| Alkylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | These are standard methylating agents. |
| Temperature | 0 °C to room temperature | Lower temperatures can sometimes improve selectivity. |
Step-by-Step Protocol for N1-Methylation:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Decision workflow for troubleshooting N-methylation regioselectivity.
FAQ 2: Low Yield during the Reduction of the Nitrile/Aldehyde
Question: I am struggling to get a good yield for the reduction of 1-Methyl-1H-indazole-5-carbonitrile (or -5-carboxaldehyde) to the corresponding amine. What are the optimal conditions?
Answer: The reduction of a nitrile or an aldehyde to a primary amine is a standard transformation, but the choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure high yield.
Causality:
-
For Nitrile Reduction: Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective but can sometimes lead to over-reduction or side reactions with other functional groups. Catalytic hydrogenation is a cleaner alternative but may require specific catalysts and conditions.
-
For Aldehyde Reduction (Reductive Amination): This is typically a two-step, one-pot process involving the formation of an imine with an ammonia source, followed by reduction. The key is to control the imine formation and choose a reducing agent that is selective for the imine over the aldehyde.
Troubleshooting and Recommended Protocols:
Protocol A: Reduction of 1-Methyl-1H-indazole-5-carbonitrile
| Reducing Agent | Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, 0 °C to reflux | Powerful, often high conversion | Highly reactive, requires stringent anhydrous conditions, difficult workup. |
| Raney Nickel (Ra-Ni) | H₂, MeOH/NH₃, elevated pressure | Cleaner, easier workup | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
Optimized LAH Reduction Protocol:
-
To a stirred solution of 1-Methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF under an inert atmosphere, slowly add a solution of LAH in THF (2.0-3.0 eq.) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude product, which can be further purified by acid-base extraction or column chromatography.
Protocol B: Reductive Amination of 1-Methyl-1H-indazole-5-carboxaldehyde
Step-by-Step Protocol:
-
Dissolve 1-Methyl-1H-indazole-5-carboxaldehyde (1.0 eq.) in methanol.
-
Add a solution of ammonia in methanol (7N, 5-10 eq.) or ammonium acetate (3-5 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, keeping the temperature below 25 °C.
-
Stir for an additional 2-4 hours at room temperature.
-
Monitor the reaction for the disappearance of the imine intermediate.
-
Quench the reaction with water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
FAQ 3: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. It seems to be water-soluble and tricky to handle with column chromatography. What are the best practices for purification?
Answer: The basic nature of the primary amine and the polarity of the indazole ring can indeed make purification challenging. A combination of techniques is often most effective.
Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.
-
Extract the liberated free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel, but it can be beneficial to pre-treat it with a small amount of triethylamine (e.g., 1% in the eluent) to prevent the basic amine from streaking on the acidic silica.
-
Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount of triethylamine or ammonium hydroxide to the mobile phase can significantly improve the peak shape.
-
-
Crystallization/Salt Formation:
-
If the free base is an oil, it can often be converted to a crystalline hydrochloride or maleate salt, which is easier to handle and purify by recrystallization.
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a solution of HCl in the same solvent or ethereal HCl until the precipitation is complete.
-
Collect the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.
-
References
Technical Support Center: Purification of Polar Amine Compounds by Column Chromatography
Welcome to the Technical Support Center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. The basic nature of amines leads to strong interactions with traditional silica gel, resulting in a host of chromatographic issues.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and success of your purification workflows.
Troubleshooting Guides
This section addresses specific, common problems encountered during the column chromatography of polar amines. Each guide offers a systematic approach to problem identification and resolution, grounded in chromatographic principles.
Issue 1: Severe Peak Tailing and/or Irreversible Adsorption on Silica Gel
Symptoms: Your chromatogram shows broad, asymmetric peaks with a pronounced "tail." In severe cases, you experience low or no recovery of your compound, suggesting it has permanently adsorbed to the column.[4]
Root Cause Analysis: Standard silica gel is rich in surface silanol groups (Si-OH), which are acidic (Brønsted acids).[1][3] Basic amine compounds interact strongly with these acidic sites via acid-base interactions, leading to delayed and uneven elution (tailing) or, in the case of strong interactions, irreversible binding.[1][2][3]
Solutions & Protocols
The most common and immediate solution is to add a small amount of a volatile, competing base to your mobile phase.[1] This base "neutralizes" the active silanol sites, preventing your target amine from interacting with them.[1][5]
-
Recommended Additives:
-
Triethylamine (TEA): Typically used at 0.1-2% (v/v) in the mobile phase.[4][6] It is effective for a wide range of amines.
-
Ammonium Hydroxide (NH₄OH): A solution of methanol containing 1-2% ammonium hydroxide can be highly effective, especially for very polar amines.[6]
-
Diethylamine (DEA): Can also be used as an alternative to TEA.[1]
-
-
Protocol: Mobile Phase Preparation with TEA
-
Prepare your desired mobile phase (e.g., a mixture of dichloromethane and methanol).
-
To this mixture, add triethylamine to a final concentration of 1% (v/v). For example, to 990 mL of your solvent mixture, add 10 mL of TEA.
-
Thoroughly mix the mobile phase.
-
Equilibrate the column with this modified mobile phase for at least 5 column volumes before loading your sample. This ensures the silica surface is fully passivated.
-
If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove from the final product), changing the stationary phase is the next logical step.[1]
-
Recommended Stationary Phases:
-
Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, creating a more basic environment that repels, rather than attracts, basic analytes.[2][3][7] This often allows for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[1]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive compounds.[6] Basic alumina is particularly well-suited for the purification of basic amines.
-
Reversed-Phase (C18) with High pH Mobile Phase: By operating at a pH two units above the amine's pKa, the compound is in its neutral, free-base form.[1] This increases its hydrophobicity and retention on a C18 column, enabling a successful separation.[1][8]
-
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: Compound is Too Polar and Elutes at the Solvent Front (Normal-Phase) or Shows No Retention (Reversed-Phase)
Symptoms: Your polar amine compound shows little to no interaction with the stationary phase. In normal-phase (e.g., silica), it elutes immediately with the solvent front even with highly polar mobile phases like 100% methanol. In reversed-phase (e.g., C18), it is not retained and elutes in the void volume.
Root Cause Analysis: The compound is highly hydrophilic and has a strong affinity for the polar mobile phase in normal-phase chromatography or the aqueous mobile phase in reversed-phase chromatography.[9][10]
Solutions & Protocols
HILIC is an ideal technique for separating highly polar compounds that are poorly retained in reversed-phase and too strongly retained in traditional normal-phase.[9][10][11] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous component (like water).[9][12]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase.[10][13]
-
Protocol: Basic HILIC Method Development
-
Stationary Phase: Use a standard silica gel column. Amine or diol columns can also be effective.[9][12]
-
Mobile Phase A (Weak Solvent): Acetonitrile.
-
Mobile Phase B (Strong Solvent): Water (often with a buffer or additive like ammonium formate or formic acid to improve peak shape).
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient to increase the water content (e.g., to 50%).
-
Sample Loading: Dissolve the sample in the initial mobile phase conditions (high organic). If solubility is an issue, dissolve in a minimal amount of water/DMSO and then dilute with acetonitrile.
-
For ionizable amines, ion-pair chromatography can be used to enhance retention on a reversed-phase column.[14] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.[14][15]
-
Mechanism: The ion-pairing agent (e.g., an alkyl sulfonate for a cationic amine) has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with the oppositely charged analyte, effectively increasing the analyte's hydrophobicity and retention.[14]
-
Recommended Reagents for Basic Amines (Cations): Anionic ion-pairing reagents like hexane-, heptane-, or octanesulfonic acid.
Issue 3: Compound Degradation on the Column
Symptoms: You observe the appearance of new, unexpected spots on your TLC analysis of the collected fractions. Your overall recovery of the desired compound is significantly lower than expected.
Root Cause Analysis: The acidic surface of silica gel can catalyze the degradation of acid-sensitive compounds.[6][16] Certain functional groups are particularly labile.
Solutions & Protocols
Passivating the silica gel before use can mitigate its acidity.
-
Protocol: Silica Deactivation
-
Pack the column as usual.
-
Wash the packed column with a solution of 1-2% triethylamine in your non-polar solvent (e.g., hexane).[6]
-
Flush the column with several volumes of the pure non-polar solvent to remove excess TEA.
-
Proceed with equilibration and sample loading using your mobile phase (which may or may not still contain a basic additive).
-
-
Neutral Alumina: A direct replacement for silica that lacks the strong acidity of silanol groups.[6]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
Caption: Guide to selecting the appropriate chromatography mode.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a very polar solvent system like Dichloromethane/Methanol on silica to purify my polar amine?
A: While a highly polar mobile phase will eventually elute a polar amine, it often does so with poor selectivity. The strong interaction between the basic amine and acidic silica dominates the separation. Both methanol and the amine compete strongly for the silica surface, often resulting in the compound eluting too quickly with little or no separation from impurities.[2] Adding a competing base like TEA or ammonia moderates this interaction, allowing for a more controlled elution and better separation.[1][2]
Q2: How much basic additive should I use in my mobile phase?
A: A concentration of 0.1% to 1% (v/v) is typically sufficient.[6] For particularly problematic separations, you might increase this to 2%. It is crucial to use a consistent concentration of the additive in both the weak and strong solvents of your gradient to maintain a stable column environment.[5]
Q3: My compound is a primary amine. Are there any special considerations?
A: Primary amines can be more effective than secondary or tertiary amines at interacting with silanol groups.[17] This can lead to more pronounced tailing. Therefore, using a mobile phase modifier or switching to an amine-functionalized or alumina column is highly recommended.
Q4: What is the "2 pH rule" for purifying amines in reversed-phase?
A: The "2 pH rule" is a guideline stating that to ensure an amine is fully deprotonated and in its neutral (free-base) form, you should adjust the mobile phase pH to be at least two units above the amine's pKa.[1] This maximizes its hydrophobicity and retention on a C18 column.[1][18]
Q5: Can I reuse an amine-functionalized column?
A: Yes, amine-functionalized columns are generally reusable.[7] It is good practice to wash them with a solvent like isopropanol after use and store them capped to prevent the stationary phase from drying out.[11]
Q6: What is the difference between Ion-Exchange Chromatography and Ion-Pair Chromatography for amines?
A: In Ion-Exchange Chromatography (IEX) , the stationary phase itself contains fixed charged groups (e.g., sulfonate groups for a cation-exchange column).[19][20] The charged amine analyte binds directly to the column and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[19] In Ion-Pair Chromatography , a standard reversed-phase (C18) column is used. An ion-pairing reagent is added to the mobile phase, which then associates with the analyte, and this neutral ion-pair is retained by the hydrophobic stationary phase.[14]
Data Summary Tables
Table 1: Common Mobile Phase Modifiers for Polar Amine Purification on Silica
| Modifier | Typical Concentration | Volatility | Notes |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v)[4][6] | High | Most common choice; easy to remove by rotary evaporation. |
| Ammonium Hydroxide | 1 - 2% in MeOH[6] | High | Very effective for highly polar amines; use in a well-ventilated hood. |
| Diethylamine (DEA) | 0.1 - 1.0% (v/v)[1] | High | An alternative to TEA. |
| Pyridine | 0.1 - 0.5% (v/v) | Moderate | Less common due to odor and higher boiling point. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Primary Separation Mode | Best For... | Avoid When... |
| Silica Gel (+ Base) | Normal-Phase | General purpose, cost-effective first approach. | Compound is highly acid-sensitive. |
| Amine-Functionalized Silica | Normal-Phase[7] | Basic amines; avoids need for mobile phase additives.[7] | Separating acidic and basic compounds in the same run. |
| Alumina (Neutral/Basic) | Normal-Phase | Acid-sensitive compounds, basic amines.[6] | Particle sizes can be larger, potentially leading to lower resolution.[1] |
| Reversed-Phase (C18) | Reversed-Phase | Ionizable amines where pH can be controlled (> pKa).[1] | Compound is extremely polar and not ionizable. |
| Silica/Diol/Amine | HILIC | Extremely polar, water-soluble amines.[9][21] | Compound has significant non-polar character. |
| Cation-Exchange Resin | Ion-Exchange | Positively charged amines (at a given pH).[20][22] | Neutral compounds or complex mixtures with varying charges. |
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pharmanow.live [pharmanow.live]
- 22. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Reductive Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reductive amination. This guide is designed to provide in-depth, field-proven insights into one of the most powerful and versatile methods for C-N bond formation. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and ability to avoid the overalkylation issues common with direct alkylation methods.[1][2] The reaction proceeds in two main stages: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the target amine.[3][4] This process can be performed in a single pot ("direct") or in two distinct steps ("indirect").[4]
The Reaction Mechanism: A Two-Step Dance
Understanding the mechanism is critical for effective troubleshooting. The entire process hinges on the delicate balance between imine formation and reduction.
-
Imine/Iminium Formation: The amine's nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then loses a water molecule to form an imine (from primary amines) or an enamine (from secondary amines). This step is reversible and often acid-catalyzed.[4][5]
-
Reduction: A reducing agent, ideally one that is selective for the protonated imine (iminium ion) over the starting carbonyl, delivers a hydride to the imine carbon, yielding the final amine product.[1][3]
Troubleshooting & FAQ Guide
This section addresses common issues encountered during reductive amination in a practical question-and-answer format.
Problem: Low or No Product Formation
Q1: My reaction is stalled. I see starting materials on my TLC/LC-MS but little to no product. What's going wrong?
This is one of the most frequent issues, and it almost always points to a problem in the first step: imine formation.
Causality & Explanation: The equilibrium between the carbonyl, amine, and imine may not favor the imine intermediate.[6] This can be due to several factors:
-
Suboptimal pH: Imine formation is favored under weakly acidic conditions (typically pH 4-5).[6][7] If the pH is too low (<4), the amine starting material becomes fully protonated and is no longer nucleophilic.[6] If the pH is too high (>6), the carbonyl is not sufficiently activated for the nucleophilic attack.[6]
-
Presence of Water: Since water is a byproduct of imine formation, its presence in the reaction mixture can push the equilibrium back towards the starting materials (Le Châtelier's principle).[4]
-
Steric Hindrance: Bulky ketones or amines can significantly slow down or prevent the formation of the imine intermediate.[8]
Troubleshooting Workflow:
Actionable Solutions:
-
pH Control: Add a mild acid like acetic acid. A common practice is to use 1-2 equivalents.[1] For sensitive substrates, an acetate buffer system can provide better control.[9]
-
Water Removal: If pH adjustment is insufficient, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. For stubborn cases, a Dean-Stark apparatus or chemical dehydrating agents like titanium(IV) isopropoxide can be used.[2]
-
Check Reductant Activity: If you can confirm imine formation (e.g., via a distinct spot on TLC or a peak in LC-MS), the issue may be your reducing agent. Borohydride reagents can degrade over time. Test your NaBH₄ on a simple ketone like acetone to confirm its activity.[10]
Problem: Complex Product Mixture & Side Reactions
Q2: My TLC/LC-MS shows multiple spots. What are the likely byproducts and how can I prevent them?
A messy reaction is often the result of poor selectivity or competing reaction pathways.
Causality & Explanation:
-
Reduction of Carbonyl: The most common side reaction is the reduction of the starting aldehyde or ketone to its corresponding alcohol.[11] This occurs when the reducing agent is too powerful or when imine formation is slow, giving the reductant ample opportunity to attack the carbonyl.[12]
-
Over-Alkylation: When using a primary amine, the secondary amine product can react again with another equivalent of the carbonyl, leading to a tertiary amine byproduct. This is a significant issue when trying to synthesize secondary amines.[1]
-
Aldol Condensation: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation under basic or even neutral conditions, creating complex impurities.[6]
Actionable Solutions:
-
Choose a Selective Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations precisely because it is a mild reductant that selectively reduces the iminium ion much faster than it reduces aldehydes or ketones.[13][14][15] Sodium cyanoborohydride (NaBH₃CN) is also selective under controlled pH, but is highly toxic.[1][16]
-
Control Stoichiometry: To prevent over-alkylation when synthesizing a secondary amine, use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the carbonyl.
-
Adopt a Two-Step (Indirect) Procedure: For particularly challenging cases, especially with strong reducing agents like NaBH₄, it's better to first form and isolate the imine. You can then reduce the purified imine in a separate step, which completely avoids the issue of carbonyl reduction.[1]
Problem: Reagent & Condition Selection
Q3: Which reducing agent is best for my reaction?
The choice of reducing agent is a balance of reactivity, selectivity, safety, and experimental convenience.[17]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Inexpensive, potent reductant.[13] | Reduces aldehydes/ketones; often requires a two-step process.[12][17][18] | MeOH, EtOH[18] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions at pH 4-5, allowing one-pot reactions.[16] | Highly toxic ; generates HCN gas in acidic conditions.[1][4] | MeOH, THF[18] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity, mild, non-toxic byproducts, ideal for one-pot reactions with sensitive substrates.[1][14][17] | Water-sensitive, higher molecular weight.[14][18] | DCE, THF, DCM[18] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" method with high atom economy. | Can reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment.[6] | Varies (MeOH, EtOH, EtOAc) |
Expert Recommendation: For general-purpose, one-pot reductive aminations, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity and significantly better safety profile compared to its cyanated counterpart.[14][15]
Q4: My substrates are very sterically hindered. How can I improve reaction efficiency?
Steric hindrance dramatically slows both imine formation and its subsequent reduction.[8]
Actionable Solutions:
-
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor closely for decomposition.
-
Lewis Acid Catalysis: For hindered ketones, adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine and acting as a dehydrating agent.[18][19]
-
Alternative Protocols: For extremely hindered tertiary amines, specialized methods using reagents like trichlorosilane with a Lewis base activator or catalytic systems based on Rhodium or Ruthenium might be necessary.[20]
Experimental Protocols
General Protocol for One-Pot Reductive Amination using STAB
This protocol is a robust starting point for the synthesis of a secondary amine from an aldehyde and a primary amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), the primary amine (1.1-1.2 eq), and an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[21]
-
Imine Formation: Add acetic acid (1.0-1.5 eq) to the mixture. Stir at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).[21] The reaction may become slightly exothermic. Continue stirring at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[22]
-
Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[23] Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[23]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[23]
Protocol for Monitoring Reaction Progress by TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly assessing a reaction.[24]
-
Prepare the Plate: On a silica TLC plate, draw a baseline in pencil. Spot three separate lanes:
-
Lane 1 (SM): A solution of your limiting starting material (e.g., the aldehyde).
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Rxn): The reaction mixture.
-
-
Develop the Plate: Place the plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: Use a UV lamp to visualize aromatic compounds. For non-UV active compounds, stain the plate using a reagent like potassium permanganate, ninhydrin (for amines), or ceric ammonium molybdate.
-
Interpret: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared and a new spot, corresponding to the product, has appeared. The co-spot lane helps confirm if the new spot is different from the starting material.[24]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 15. interchim.fr [interchim.fr]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. pubs.acs.org [pubs.acs.org]
- 23. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The formation of N1 and N2 regioisomers is a persistent challenge that can complicate synthesis, reduce yields, and necessitate difficult chromatographic separations.[1][2][3]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to empower you to control the regiochemical outcome of your reactions and minimize the formation of undesired isomers.
Frequently Asked Questions (FAQs)
Q1: Why do I always get a mixture of N1 and N2 alkylated products?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile, meaning it can react with an electrophile (your alkylating agent) at either nitrogen.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[2][5][6][7] However, the reaction outcome is a delicate balance of steric effects, electronic properties of the indazole substituents, and the specific reaction conditions employed (base, solvent, temperature), which can favor either kinetic or thermodynamic control.[2][8]
Q2: I want to selectively synthesize the N1-alkylated indazole. What's the best general approach?
For selective N1-alkylation, the goal is typically to establish thermodynamic control. A widely successful and validated method involves the use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[1][3][6][9][10] This combination promotes the formation of a "tight ion pair" between the sodium cation and the indazolide anion. This is particularly effective for indazoles bearing a coordinating group (e.g., ester, amide) at the C3 position, which can chelate the sodium ion, sterically blocking the N2 position and directing the alkylating agent to N1.[7][9][10]
Q3: My target is the N2-alkylated isomer. What conditions should I explore?
Achieving N2 selectivity often involves favoring the kinetically controlled pathway or employing sterically directing substituents.[4] Key strategies include:
-
Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can physically block access to the N1 position, thereby directing alkylation to N2.[10] Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have also been shown to confer excellent N2 regioselectivity.[1][3][10][11]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a reliable method that often shows a strong preference for the formation of the N2-alkylated product.[5][6][9]
-
Specialized Reagents: Under acidic conditions, alkyl 2,2,2-trichloroacetimidates have been shown to selectively alkylate the N2 position of various indazoles with high efficiency.[12][13]
Troubleshooting Guide: Common Issues & Solutions
| Issue | Probable Cause(s) | Recommended Solutions & Optimizations |
| Poor N1:N2 Selectivity (Near 1:1 Mixture) | Use of polar aprotic solvents (e.g., DMF, DMSO) with carbonate bases (K₂CO₃, Cs₂CO₃) often leads to solvent-separated ion pairs, diminishing selectivity.[9][10][14] | For N1-selectivity: Switch to NaH in THF to promote a tight ion pair.[1][3][9] For improved N2-selectivity: Consider Mitsunobu conditions or investigate directing groups at the C7 position.[1][3][9] |
| High N1-Selectivity, but Low Conversion | The reaction temperature may be too low for the alkylating agent's reactivity. The base may not be sufficiently active or fully dispersed. | Increase the reaction temperature. For NaH/THF reactions, warming from 0 °C to 50 °C after initial deprotonation can drive the reaction to completion while maintaining selectivity.[7][9] Ensure the NaH is fresh and the THF is anhydrous. |
| Reaction Favors N2, but N1 is Desired | The indazole substrate may have a significant steric impediment at the C7 position, overriding the standard directing effects of the NaH/THF system. | This is a substrate-specific issue. If modification of the substrate is not possible, you may need to accept the mixture and focus on optimizing the chromatographic separation. Alternatively, consider a multi-step synthetic route that installs the N1-substituent before the indazole ring formation.[1][6] |
| Difficulty Separating N1/N2 Isomers | The regioisomers often have very similar polarities, making baseline separation by standard column chromatography challenging. | Optimize reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification.[10] Employ high-performance column chromatography with a shallow solvent gradient. In some cases, derivatizing the mixture to alter polarity, followed by separation and deprotection, can be a viable strategy. |
Mechanistic Insights: The Decisive Role of the Ion Pair
The regioselectivity of indazole alkylation is fundamentally governed by the nature of the intermediate indazolide-cation species.
Caption: The role of solvent and counter-ion in directing alkylation.
In polar aprotic solvents like DMF, the cation (M⁺) is well-solvated, leading to a "solvent-separated ion pair." Both N1 and N2 are accessible, resulting in poor selectivity. In a non-polar solvent like THF, a "tight ion pair" is formed. With a sodium cation and a C3-coordinating group, a stable chelated intermediate forms, blocking the N2 position and leading to high N1 selectivity.[7][9][15]
Validated Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for indazoles, particularly those with electron-withdrawing or coordinating groups at the C3 position (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂).[1][3][9][10]
Workflow Diagram:
Caption: Step-by-step workflow for selective N1-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF (sufficient to dissolve the starting material, typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv.) to the solution.
-
Reaction: Stir the reaction at room temperature or heat (e.g., 50 °C) overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
This protocol is a reliable method for obtaining the N2-isomer, often with high selectivity.[5][6][9]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography to isolate the N2-alkylated indazole.
Summary of Conditions for Regiocontrol
| Condition | Favored Isomer | Base | Solvent | Key Considerations |
| Thermodynamic | N1 | NaH | THF | Highly effective for C3-substituted indazoles.[1][3][6][9] Relies on tight ion-pair formation. |
| Chelation-Control | N1 | Cs₂CO₃ | Dioxane | Effective at elevated temperatures (e.g., 90°C).[5][16] Dioxane's lower polarity promotes chelation. |
| Mixed / Kinetic | N1 / N2 Mixture | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Often results in poor selectivity due to solvent-separated ion pairs.[5][9][14] |
| Kinetic / Steric | N2 | Various | THF | Mitsunobu conditions (DIAD/PPh₃/Alcohol) are generally N2-selective.[5][6][9] |
| Steric Hindrance | N2 | NaH | THF | Substrates with bulky or electron-withdrawing groups at C7 favor N2.[1][3][11] |
| Acid-Catalyzed | N2 | TfOH or Cu(OTf)₂ | Dichloromethane | Specific for alkyl 2,2,2-trichloroacetimidate electrophiles.[12][13] |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent System Optimization for Indazole Derivative Synthesis
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with solvent system optimization in indazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, the synthesis of its derivatives is often plagued by challenges such as poor regioselectivity, low yields, and complex purification processes.[2][5][6][7][8] The choice of solvent is not merely an incidental parameter but a critical determinant of reaction outcome, influencing everything from reactant solubility to the stability of transition states and, ultimately, the distribution of products.[9] This guide provides a structured approach to solvent system selection and optimization to address these challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of indazole derivatives.
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
This is the most prevalent issue in indazole N-alkylation.[10] The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[10] The reaction often yields a mixture of both regioisomers because both sites are susceptible to alkylation.[5][10] The final product ratio is a delicate balance of thermodynamic and kinetic control, heavily influenced by the solvent system.[10][11]
Q2: How can I selectively synthesize the N1-alkylated indazole?
Achieving high N1 selectivity generally involves conditions that favor the thermodynamically more stable 1H-indazole tautomer.[5][10] A widely successful strategy is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[5][6][7][8][10] This combination is particularly effective for indazoles with electron-withdrawing or sterically bulky groups at the C3 position.[5][6][7][10] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position.[5][10]
Q3: What conditions favor the formation of the N2-alkylated product?
While often the minor product, N2-alkylation can be favored under specific conditions. Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) have been shown to direct alkylation to the N2 position.[6][7][11] Kinetically controlled conditions, such as using a weaker base at lower temperatures, may also favor the N2 isomer.[11] Additionally, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) have a known propensity to yield the N2-alkylated product.[11]
Q4: My Suzuki coupling reaction is giving a low yield. Could the solvent be the issue?
Absolutely. The solvent system in a Suzuki-Miyaura coupling is critical for dissolving the reactants, particularly the inorganic base, and for facilitating the catalytic cycle.[12] Poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃) is a common cause of low yield.[12] Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or DMF/water.[12][13] The addition of water is often crucial for dissolving the base and promoting the reaction.[12]
Q5: What are some "green" or more environmentally friendly solvent options for indazole synthesis?
There is a growing emphasis on sustainable synthesis in medicinal chemistry.[14] For indazole synthesis, researchers have explored greener alternatives. Water has been used as a solvent for microwave-assisted reactions.[15] Polyethylene glycol (PEG) has been successfully employed as a recyclable solvent for copper-catalyzed 2H-indazole synthesis.[16] Ethanol, often mixed with water, is another common and environmentally benign choice.[9][17]
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Poor Regioselectivity in N-Alkylation
Symptoms:
-
Formation of an inseparable or difficult-to-separate mixture of N1 and N2 isomers.[5][18]
-
Inconsistent N1/N2 ratios between batches.
Root Cause Analysis: The N1 and N2 positions of the indazole ring have different steric and electronic environments. The choice of base and solvent directly impacts the nucleophilicity of each nitrogen atom.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate the cation of the base, leading to a more "naked" and highly reactive indazolide anion. This can sometimes decrease selectivity as the energetic barrier for reaction at either nitrogen is lowered.
-
Nonpolar Aprotic Solvents (e.g., THF, Dioxane): These solvents are less effective at solvating cations. In the case of NaH in THF, the sodium cation can coordinate with the N2 atom, effectively blocking it and directing alkylation to N1.[5][10]
Solutions & Methodologies:
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Protocol 1: N1-Selective Alkylation
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF), add the substituted indazole (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Table 1: Solvent and Base Effects on N-Alkylation of 3-Substituted Indazoles
| C3-Substituent | Base | Solvent | Predominant Isomer | N1:N2 Ratio | Reference |
| -COMe | NaH | THF | N1 | >99:1 | [5] |
| -tert-Butyl | NaH | THF | N1 | >99:1 | [5] |
| -H | K₂CO₃ | DMF | Mixture | 1.5:1 | [8] |
| -H | NaH | THF | N1 | 4:1 | [8] |
| C7-NO₂ | NaH | THF | N2 | 4:96 | [6][7] |
Issue 2: Low Yield or Stalled Suzuki-Miyaura Coupling
Symptoms:
-
Reaction does not go to completion, with significant starting material remaining.
-
Formation of dehalogenated side products.[12]
-
Low isolated yield of the desired coupled product.
Root Cause Analysis: The efficiency of the Suzuki-Miyaura reaction is highly dependent on the solvent's ability to mediate the different phases of the catalytic cycle, especially the solubility of the base and the palladium catalyst complex.
-
Solvent Polarity and Base Solubility: An aqueous-organic biphasic system is often optimal. The organic phase (e.g., 1,4-dioxane, DME, DMF) dissolves the aryl halide and the boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[12][13] The reaction often occurs at the interface or is facilitated by phase-transfer effects.
-
Oxygen Contamination: Palladium catalysts, especially Pd(0) species, are sensitive to oxidation. Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[12]
Solutions & Methodologies:
Diagram: Role of Biphasic Solvent System in Suzuki Coupling
Caption: Biphasic solvent system facilitating Suzuki-Miyaura coupling.
Protocol 2: Optimizing Suzuki Coupling Conditions
-
In a reaction vessel (e.g., Schlenk flask), combine the halo-indazole (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and a finely powdered, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[12]
-
Add the organic solvent (e.g., 1,4-dioxane) and water in a suitable ratio (e.g., 4:1 v/v).[12]
-
Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (Ar or N₂) through it for 15-20 minutes or by using several freeze-pump-thaw cycles.[12]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12][13]
-
Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.[12]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.
Table 2: Common Solvent Systems for Suzuki Coupling of Indazoles
| Solvent System (v/v) | Base | Typical Temperature | Notes | Reference |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃, Cs₂CO₃ | 90-110 °C | General purpose, good for many substrates. | [12][19] |
| DME / H₂O | K₂CO₃ | 80 °C | Dimethoxyethane (DME) is a good alternative to dioxane. | [12] |
| DMF / H₂O | K₂CO₃ | 100-120 °C | Higher boiling point, useful for less reactive halides. | [12] |
| Dioxane / EtOH / H₂O | Cs₂CO₃ | 140 °C (Microwave) | Effective for challenging couplings under microwave irradiation. | [13][20] |
Issue 3: Product Insolubility and Difficult Work-up/Purification
Symptoms:
-
Product precipitates from the reaction mixture, potentially trapping impurities.
-
Difficulty finding a suitable solvent system for extraction or column chromatography.
-
Poor solubility of the final compound for biological testing.[21]
Root Cause Analysis: The planar, heterocyclic nature of the indazole core can lead to high crystallinity and low solubility in common organic solvents, especially when functionalized with polar groups.
Solutions & Methodologies:
-
Reaction Solvent Modification: If the product crashes out during the reaction, consider switching to a more solubilizing solvent, such as DMF, DMAc, or NMP, but be mindful of higher boiling points and potential side reactions.
-
Work-up Strategy:
-
For highly polar products, a reverse-phase work-up may be necessary. After quenching, concentrate the reaction mixture and purify directly using reverse-phase column chromatography (C18 silica, water/acetonitrile or water/methanol mobile phase).
-
If the product is acidic or basic, an acid-base extraction can be a powerful purification tool. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate) and wash with aqueous acid (to extract basic impurities/products) or aqueous base (to extract acidic impurities/products).
-
-
Purification:
-
Recrystallization: This is an excellent method for purifying crystalline solids if a suitable solvent can be found. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Chromatography: For challenging separations of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography.[18]
-
-
Improving Final Compound Solubility: For drug development applications, structural modifications or salt formation can be employed to improve aqueous solubility.[21]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. nano-ntp.com [nano-ntp.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
- 17. jaoc.samipubco.com [jaoc.samipubco.com]
- 18. benchchem.com [benchchem.com]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 21. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-Methylation in Amine Synthesis
Welcome to the technical support center for amine methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with controlling the degree of methylation in their synthetic routes. Over-methylation is a frequent and frustrating side reaction that can lead to low yields of the desired product and complex purification challenges.
Here, we provide in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose issues and implement robust, effective solutions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why does my primary amine keep over-methylating to a tertiary amine or quaternary salt?
A1: This is a classic reactivity challenge in amine alkylation. The root cause is electronic and statistical. After the first methylation, the primary amine (R-NH₂) is converted to a secondary amine (R-NHMe). This secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added methyl group. This enhanced reactivity makes it a better nucleophile, causing it to compete effectively with the remaining primary amine for the methylating agent.[1][2] This leads to the rapid formation of the tertiary amine (R-NMe₂), which can itself be alkylated to form a quaternary ammonium salt (R-NMe₃⁺), especially with highly reactive methylating agents like methyl iodide.[1][3]
Q2: I'm getting a complex mixture of products. What is the first parameter I should check?
A2: Before modifying the entire protocol, the first and most critical parameter to verify is stoichiometry . Direct alkylation methods are notoriously sensitive to the molar ratio of reactants. Using a large excess of the starting amine relative to the methylating agent can statistically favor mono-methylation by ensuring the methylating agent is more likely to encounter a primary amine than the newly formed secondary amine. However, this often requires a difficult separation of the product from the unreacted starting material. For selective synthesis, precise control over stoichiometry is crucial, but often insufficient on its own.[2][4]
Q3: What is the most reliable method for selective mono-methylation of a primary amine?
A3: For selective mono-methylation, reductive amination is widely considered the most robust and reliable method.[5] This strategy avoids the use of highly reactive alkyl halides. Instead, the primary amine is reacted with one equivalent of formaldehyde (or paraformaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][7] This process is inherently self-limiting; the resulting secondary amine is significantly less prone to reacting with another equivalent of formaldehyde under controlled conditions, thus preventing over-methylation.
Q4: When should I use the Eschweiler-Clarke reaction?
A4: The Eschweiler-Clarke reaction is the method of choice when you want to achieve exhaustive methylation of a primary or secondary amine to the corresponding tertiary amine, without the risk of forming a quaternary ammonium salt.[8][9] The reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[10][11] The mechanism proceeds through iminium ion formation and subsequent reduction by hydride transfer from formic acid.[9] A key advantage is that the tertiary amine product cannot form another iminium ion, which completely prevents the formation of quaternary salts, making it a highly reliable and clean transformation for this specific purpose.[8]
Troubleshooting Guides & Protocols
This section addresses specific experimental problems with detailed explanations and step-by-step protocols to resolve them.
Scenario 1: Uncontrolled Alkylation with Methyl Iodide
Problem: "I am attempting to synthesize a secondary amine (R-NHMe) from a primary amine (R-NH₂) using methyl iodide and potassium carbonate. My TLC/LC-MS analysis shows a mixture of starting material, the desired secondary amine, the tertiary amine (R-NMe₂), and a baseline spot I suspect is the quaternary ammonium salt."
Root Cause Analysis: As discussed in the FAQs, methyl iodide is a highly reactive SN2 electrophile, and the secondary amine product is more nucleophilic than the starting primary amine.[1][12] This creates a "runaway train" effect where methylation continues beyond the desired stage.[1] Potassium carbonate is often not a strong enough base or may have solubility issues, leading to incomplete reactions and complex mixtures.
Solution A: Reductive Amination Protocol (Preferred for Mono-Methylation)
This is the most effective strategy to achieve clean, selective mono-methylation.[13]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.0-1.2 eq) or paraformaldehyde (1.0-1.2 eq) to the solution. Stir at room temperature for 30-60 minutes. If the amine is a hydrochloride salt, add a mild base like triethylamine (1.1 eq) to liberate the free amine.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired secondary amine.
Scenario 2: Synthesizing a Tertiary Amine Cleanly
Problem: "I need to convert my primary amine into a tertiary N,N-dimethylamine. Using excess methyl iodide gives me a significant amount of the quaternary salt, which is difficult to remove."
Root Cause Analysis: Direct alkylation to a tertiary amine is possible, but controlling it to prevent the final methylation step to the quaternary salt is extremely challenging due to the high nucleophilicity of the tertiary amine product.[1][3]
Solution: Eschweiler-Clarke Reaction Protocol
This classic named reaction is designed for exactly this purpose: exhaustive methylation to the tertiary amine stage.[8][9][10]
Protocol:
-
Reactant Mixture: To the primary or secondary amine (1.0 eq), add an excess of formic acid (2.5-3.0 eq) followed by an excess of aqueous formaldehyde (37% solution, 2.5-3.0 eq).[9]
-
Heating: Heat the reaction mixture to 80-100 °C. Caution: Vigorous gas (CO₂) evolution will occur. Ensure the setup is equipped with a reflux condenser and is performed in a well-ventilated fume hood.
-
Reaction Monitoring: Continue heating for 2-18 hours until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with a strong base like NaOH or KOH to a pH > 11.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often very pure, but can be further purified by distillation or chromatography if necessary.
Data & Reagent Comparison
For successful synthesis, understanding your reagents is key. The tables below summarize the properties of common methylating agents and compare the key reaction methods.
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Reactivity | Key Hazards | Selectivity Control |
| Methyl Iodide | MeI | Very High | Toxic, Volatile | Poor; prone to over-methylation[1] |
| Dimethyl Sulfate | Me₂SO₄ | Very High | Extremely Toxic, Carcinogenic[14] | Poor; prone to over-methylation |
| Methyl Triflate | MeOTf | Extremely High | Toxic, Corrosive | Very Poor; rarely used for selective amine methylation |
| Dimethyl Carbonate | (MeO)₂CO | Moderate | Flammable, Irritant | Good; greener alternative, can offer high selectivity[15][16] |
| Formaldehyde/Formic Acid | CH₂O / HCOOH | In Situ | Toxic, Corrosive | Excellent for exhaustive methylation to 3° amine[8] |
| Formaldehyde/NaBH(OAc)₃ | CH₂O / Reductant | In Situ | Toxic, Hydride | Excellent for selective mono-methylation[7] |
Table 2: Method Selection Guide
| Feature | Reductive Amination | Eschweiler-Clarke | Direct Alkylation (e.g., MeI) |
| Primary Goal | Selective mono-methylation (1° → 2°) | Exhaustive methylation (1°/2° → 3°) | General alkylation |
| Over-methylation Risk | Very Low | None (stops at 3° amine)[8] | Very High[2] |
| Key Reagents | Formaldehyde, NaBH(OAc)₃ | Formaldehyde, Formic Acid[9] | Alkyl Halide, Base |
| Reaction Conditions | Mild (Room Temperature) | Heated (80-100 °C) | Variable, often mild to heated |
| Major Advantage | High selectivity for desired product | Prevents quaternary salt formation | Simple reagents |
| Major Disadvantage | Requires hydride reducing agent | Requires heating, CO₂ evolution | Poor selectivity, product mixtures[4] |
Visualization of Reaction Pathways
To better understand the challenges and solutions, the following diagrams illustrate the reaction pathways.
Over-Methylation Pathway
Caption: The problematic "runaway" cascade in direct amine alkylation.
Decision Workflow for Amine Methylation
Caption: A decision tree for selecting the optimal methylation strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 13. researchgate.net [researchgate.net]
- 14. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN101260045A - Mono-methylation method for amines compounds - Google Patents [patents.google.com]
Technical Support Center: Addressing Low Yield in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the indazole scaffold, a privileged core in numerous therapeutic agents.[1][2] Low yields can stem from a variety of factors including suboptimal reaction conditions, competing side reactions, and instability of intermediates.
This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. We will move from general FAQs to deep dives into specific, widely-used synthetic methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broad issues that can apply to multiple synthetic routes for indazoles.
Q1: My N-alkylation or N-arylation of a pre-formed indazole is resulting in a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A1: This is a classic challenge in indazole chemistry. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your reaction conditions.[3]
-
Thermodynamic vs. Kinetic Control: As a general rule, N1-alkylation is the thermodynamically favored pathway, leading to the more stable product. N2-alkylation is often the kinetically favored, faster-forming product.[3]
-
Base and Solvent Choice is Critical:
-
For N1-selectivity (Thermodynamic): Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF typically favors the formation of the more stable N1-anion, leading to the N1-alkylated product.[3][4]
-
For N2-selectivity (Kinetic): Mitsunobu conditions (e.g., triphenylphosphine/DEAD or DIAD) are known to favor the N2 isomer.[3] Softer bases and polar protic solvents may also favor the kinetic N2 product.
-
-
Substituent Effects: The electronic and steric profile of your indazole matters.
-
Temperature: Lower reaction temperatures can sometimes trap the kinetic N2 product, whereas higher temperatures may allow for equilibration to the more stable N1 isomer.[3]
Q2: My reaction isn't going to completion, and I'm recovering a significant amount of starting material. What are the first things to check?
A2: Incomplete conversion is a common issue. Before making drastic changes, assess these fundamental parameters:
-
Reagent Purity & Stoichiometry: Verify the purity of your starting materials and reagents. Impurities can inhibit catalysts or consume reagents. Accurately re-check the stoichiometry of all reactants.
-
Reaction Time & Temperature: Monitor your reaction over time using TLC or LC-MS. Many indazole syntheses require extended reaction times or elevated temperatures to proceed to completion.[5] An initial time point may be misleading. Consider a kinetic study to understand the reaction profile.
-
Catalyst Activity: If using a metal-catalyzed reaction (e.g., Palladium-catalyzed cyclization), ensure the catalyst is active.[6][7] Catalysts can be sensitive to air, moisture, or impurities in the starting materials. Consider using fresh catalyst or a different ligand.
-
Solvent Quality: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions like those involving strong bases or organometallics.
Q3: My purification is problematic. The compound is difficult to crystallize or streaks on the silica gel column. What can I do?
A3: Indazoles, with their two nitrogen atoms, can be tricky to purify due to their polarity and potential for hydrogen bonding.
-
For Column Chromatography: [8][9]
-
Streaking: This often indicates that your compound is too polar for the eluent system or is interacting strongly with the acidic silica gel.
-
Solution 1: Modify Eluent. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.
-
Solution 2: Change Stationary Phase. Switch to a different stationary phase like neutral or basic alumina, which can be more suitable for basic compounds.[8]
-
-
Poor Separation: If your product and impurities have similar polarities, try a different solvent system or use a gradient elution to improve resolution.[8]
-
-
For Recrystallization: [8][10]
-
Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Solution: Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help.[8]
-
-
Low Recovery: The solvent may be too effective at dissolving your compound, even at low temperatures.
-
Solution: Find a solvent pair. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[8]
-
-
Part 2: Troubleshooting Specific Synthetic Routes
Guide 1: The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for forming 2H-indazoles from o-nitrobenzylamines or related precursors.[11][12] Yields can be highly sensitive to reaction conditions.
Q: My Davis-Beirut reaction is giving a very low yield of the desired 2H-indazole. What are the most critical parameters to optimize?
A: The Davis-Beirut reaction proceeds via a key nitroso-imine intermediate, and its formation and subsequent cyclization are highly dependent on the reaction environment. [12][13]
Key Parameters and Troubleshooting Steps:
| Parameter | Common Issue | Recommended Action & Rationale |
| Base Concentration | The concentration of the base (typically KOH or DBU) is suboptimal. | Action: Perform a screen of base concentration. The optimal concentration can be substrate-dependent. Rationale: The base is crucial for the initial steps leading to the nitroso intermediate. Too little base results in incomplete reaction, while too much can sometimes promote side reactions.[13] |
| Solvent Choice | The alcohol solvent is not ideal for the substrate. | Action: Screen different primary alcohols (MeOH, EtOH, etc.). Rationale: The solvent is not just a medium but a reactant in the formation of the key intermediate. Methanol is often the most reactive and can significantly boost yields for less reactive substrates.[12] Secondary alcohols are known to drastically reduce reaction efficiency.[12] |
| Water Content | The reaction is anhydrous or has excessive water. | Action: Experimentally determine the optimal water content. For some substrates, adding a small, controlled amount of water can dramatically improve yields. Rationale: Water can play a complex role. It can be involved in the formation of the hemiaminal nitroso intermediate, but excessive water can lead to competitive imine bond cleavage, which stalls the reaction and reduces yield.[3][12] |
| Substrate Electronics | The reaction is slow with N-aryl substrates. | Action: If possible, make the nitro-containing ring more electron-poor by adding electron-withdrawing groups. Rationale: N-aryl imines are less reactive towards N-N bond formation. Making the nitroso partner more electrophilic (by making the ring electron-poor) can accelerate the key cyclization step.[12] |
Experimental Protocol: Optimization Screen for Davis-Beirut Reaction
-
Setup: Arrange a parallel array of small-scale reactions (e.g., in vials).
-
Base Screen: To your o-nitrobenzylamine substrate in methanol, add varying equivalents of aqueous KOH (e.g., 1.5, 2.0, 2.5, 3.0 equivalents).
-
Solvent Screen: Run the reaction with the optimal base concentration in different alcohols (Methanol, Ethanol, Propanol).
-
Monitoring: Monitor all reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to assess conversion.
-
Analysis: Compare the yields to identify the optimal conditions for your specific substrate.
Guide 2: Reductive Cyclization Methods (e.g., Jacobsen, Cadogan-Sundberg)
These methods typically involve the reduction of a nitro group followed by cyclization to form the indazole ring. The Cadogan-Sundberg synthesis, for example, uses trivalent phosphorus reagents (like triethyl phosphite) to deoxygenate an o-nitroaryl precursor, leading to cyclization.[5][14][15]
Q: My Cadogan-Sundberg type reaction is low-yielding and produces a complex mixture of byproducts. How can I improve the outcome?
A: This reaction is believed to proceed through a nitrene or related reactive intermediate. High temperatures and the powerful deoxygenating agent can lead to undesired pathways if the desired intramolecular cyclization is not efficient. [5][16]
Troubleshooting Workflow for Reductive Cyclizations
Caption: Troubleshooting workflow for Cadogan-Sundberg reactions.
-
Cause 1: Incomplete Deoxygenation. The trivalent phosphorus reagent may not be efficiently removing all oxygen atoms from the nitro group. Intermediate N-oxides have been isolated in related reactions, providing evidence for non-nitrene pathways that can stall.[5]
-
Solution: Increase the equivalents of the phosphite reagent. Ensure the reagent is pure and not oxidized. In some cases, switching to a more potent reductant might be necessary, but this can also reduce selectivity.
-
-
Cause 2: High Reaction Temperature. The classical Cadogan reaction often requires very high temperatures (>150 °C), which can lead to thermal decomposition and side reactions.[5]
-
Solution: While high temperatures are often necessary, try to find the minimum temperature required for conversion. Recent advances have allowed the reaction to proceed at milder temperatures (e.g., 80 °C), which can significantly improve the yield and product profile.[5]
-
-
Cause 3: Substrate Suitability. The geometry of the substrate must allow for the cyclization to occur efficiently. If the reactive intermediate is formed but cannot cyclize quickly, it will react via intermolecular pathways, leading to polymers and other byproducts.
Guide 3: Fischer Indazole Synthesis
While the Fischer synthesis is famous for indoles, analogous routes to indazoles exist, typically starting from arylhydrazones. The reaction is acid-catalyzed and involves a[17][17]-sigmatropic rearrangement as the key step.[18][19]
Q: My Fischer-type indazole synthesis is failing. What are the common failure points in this mechanism?
A: The Fischer synthesis has several critical steps, and failure can occur at any one of them. The key is the acid-catalyzed tautomerization to the ene-hydrazine followed by the rearrangement.[18][20]
Mechanistic Failure Points and Solutions
-
Hydrazone Formation Fails:
-
Symptom: Only starting hydrazine and carbonyl are observed.
-
Cause: Steric hindrance around the carbonyl or deactivation of the hydrazine. The pH may not be optimal for condensation.
-
Solution: Ensure you are using catalytic acid (a few drops of acetic acid is common) to promote the condensation. If sterically hindered, longer reaction times or higher temperatures may be needed.
-
-
Ene-Hydrazine Tautomerization is Unfavorable:
-
Symptom: The hydrazone forms but does not proceed further upon acid treatment. This is a major issue in azaindole synthesis.[19]
-
Cause: The basicity of other atoms in the aryl ring (like a pyridine nitrogen) can be problematic. If the "wrong" nitrogen is protonated, it can make the subsequent tautomerization and rearrangement steps prohibitively difficult.[19]
-
Solution: This is a substrate-dependent problem. Using a different acid catalyst (Brønsted vs. Lewis acid) can sometimes help. For particularly difficult substrates, a different synthetic route may be necessary.
-
-
[17][17]-Sigmatropic Rearrangement Fails:
-
Symptom: Reaction stalls after hydrazone formation, even with strong acid and heat.
-
Cause: The electronics of the ene-hydrazine may not favor the rearrangement. The energy barrier for this step can be high.
-
Solution: This step typically requires significant energy input. Ensure you are using a strong acid catalyst (polyphosphoric acid, zinc chloride, etc.) and sufficient heat.[18] If the reaction still fails, the substrate may be electronically unsuited for this transformation.
-
Logical Flow for Fischer Synthesis Troubleshooting
Caption: Key mechanistic steps and failure points in Fischer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Indazole Isomers via Mixed-Solvent Recrystallization
Welcome to the technical support center for the purification of indazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing mixed-solvent recrystallization for the effective separation of N-1 and N-2 substituted indazole isomers. Drawing from established methodologies and field-proven insights, this resource aims to equip you with the knowledge to troubleshoot common experimental challenges and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is mixed-solvent recrystallization a preferred method for separating indazole isomers over single-solvent methods or chromatography?
A1: Mixed-solvent recrystallization is often favored for its simplicity, cost-effectiveness, and scalability, making it particularly suitable for industrial production.[1] Unlike column chromatography, which can be time-consuming and require large volumes of solvent, mixed-solvent recrystallization can achieve high purity (often >99%) with fewer steps.[1] The principle lies in the differential solubility of the indazole isomers in a carefully selected solvent-antisolvent system.[1] While one isomer remains in solution, the other crystallizes out, allowing for effective separation.
Q2: What are the key considerations when selecting a solvent system for indazole isomer purification?
A2: The ideal mixed-solvent system consists of a "good" solvent in which both isomers are soluble, and a "poor" or "anti-solvent" in which both are sparingly soluble.[2][3] The two solvents must be miscible.[3] For substituted indazoles, common "good" solvents include acetone, ethanol, methanol, acetonitrile, and tetrahydrofuran (THF), while water often serves as the "anti-solvent".[1] The key is to exploit the subtle differences in polarity and hydrogen bonding capacity between the N-1 and N-2 isomers, which leads to a significant solubility difference in a specific solvent/anti-solvent ratio at a given temperature.[1][4]
Q3: How do I determine the optimal ratio of the two solvents?
A3: The optimal solvent ratio is typically determined empirically. A general starting point is to dissolve the impure isomer mixture in a minimal amount of the hot "good" solvent to achieve a saturated solution.[2][5] Then, the hot "poor" solvent is added dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation.[3][6] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3] For substituted indazoles, volume ratios of organic solvent to water can range from 3:1 to 2:5.[1]
Q4: What are the expected purity and yield for this purification method?
A4: With an optimized protocol, it is possible to obtain a single isomer with a purity exceeding 99%.[1] However, it's important to note that some product loss is inherent in recrystallization, as the desired compound will have some solubility in the mother liquor even at low temperatures.[4] A yield of 90% is considered very good, but the actual yield will depend on the specific isomers and the carefully controlled experimental conditions.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the mixed-solvent recrystallization of indazole isomers.
Problem 1: The compound "oils out" instead of forming crystals.
Symptoms: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.
Causality & Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7][8] This is common for compounds with low melting points or when the solution is highly supersaturated.[7][9] Impurities can also suppress the melting point of the mixture, contributing to this issue.[8]
Solutions:
-
Increase the amount of the "good" solvent: Re-heat the mixture to dissolve the oil and add a small amount more of the "good" solvent. This reduces the supersaturation level and lowers the temperature at which crystallization begins.[7][8]
-
Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[9]
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation of crystals.[7]
-
Introduce a seed crystal: Adding a tiny crystal of the pure desired isomer can initiate the crystallization process.[8]
Problem 2: No crystals form, even after cooling.
Symptoms: The solution remains clear and no solid precipitates, even after prolonged cooling in an ice bath.
Causality & Explanation: This is typically due to one of two reasons: either too much of the "good" solvent was used, or the solution is supersaturated.[7][9] If the solution is not saturated at the lower temperature, the solute will remain dissolved.[10]
Solutions:
-
Reduce the solvent volume: If an excess of the "good" solvent is suspected, gently heat the solution to evaporate some of the solvent and increase the solute concentration.[7][9] Then, allow it to cool again.
-
Induce crystallization:
-
Scratching: As mentioned previously, scratching the inside of the flask with a glass rod can provide nucleation sites.[8][11]
-
Seeding: Add a seed crystal of the pure compound.[8]
-
Flash freezing: Briefly dipping the bottom of the flask in a dry ice/acetone bath can sometimes induce nucleation, after which the flask should be returned to the ice bath for slow crystal growth.
-
Problem 3: The yield of the purified isomer is very low.
Symptoms: Only a small amount of crystalline product is recovered after filtration.
Causality & Explanation: A low yield can result from several factors:
-
Using too much "good" solvent: This is the most common reason, as it increases the solubility of the desired compound in the mother liquor.[4][8]
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel.[7]
-
Incomplete crystallization: Not allowing sufficient time for cooling or not cooling to a low enough temperature can leave a significant amount of product in the solution.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.[4]
Solutions:
-
Optimize solvent volume: Use the minimum amount of hot "good" solvent necessary to dissolve the crude product.[2][4]
-
Preheat the filtration apparatus: If hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.[12]
-
Ensure complete crystallization: Allow the solution to cool slowly and then stand in an ice bath for at least 20-30 minutes.[13]
-
Wash crystals with ice-cold solvent: Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent mixture or the pure, cold "poor" solvent to minimize product loss.[10][14]
-
Recover product from the mother liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
Problem 4: The purified product is not of the desired purity.
Symptoms: Analytical data (e.g., NMR, melting point) indicates the presence of the other isomer or other impurities.
Causality & Explanation:
-
Inefficient separation: The chosen solvent system may not provide a large enough solubility difference between the isomers at the crystallization temperature.
-
Rapid crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[8][14]
-
Insufficient washing: Impurities present in the mother liquor can adhere to the surface of the crystals if not washed away properly.
Solutions:
-
Re-evaluate the solvent system: Experiment with different solvent pairs or different ratios to maximize the solubility difference between the isomers.
-
Slow down the crystallization rate: Ensure the solution cools slowly and undisturbed to promote the formation of well-ordered, pure crystals.[2]
-
Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization of the product can often significantly improve its purity.
-
Thoroughly wash the crystals: After filtration, wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor.[10]
Experimental Protocols
Protocol 1: General Procedure for Mixed-Solvent Recrystallization of Indazole Isomers
This protocol provides a general workflow for separating substituted indazole isomers.[3][13]
-
Solvent Selection and Preparation:
-
Dissolution:
-
Place the crude indazole isomer mixture in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.
-
Add the minimum amount of the hot "good" solvent dropwise while stirring and heating until the solid is completely dissolved.
-
-
Inducing Saturation:
-
Slowly add the hot "poor" solvent dropwise to the solution until a persistent cloudiness appears.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Continue to pull a vacuum to partially dry the crystals.
-
-
Drying and Characterization:
-
Dry the crystals completely under vacuum or in a desiccator.
-
Determine the yield and assess the purity of the isolated isomer using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).
-
Data Presentation
Table 1: Common Solvent Systems for Indazole Isomer Recrystallization
| "Good" Solvent | "Poor" Solvent (Anti-solvent) | Typical Volume Ratios (Good:Poor) |
| Acetone | Water | 3:1 to 1:2.5[1] |
| Ethanol | Water | 3:1 to 1:2.5[1] |
| Tetrahydrofuran (THF) | Water | 3:1 to 1:2.5[1] |
| Acetonitrile | Water | 3:1 to 1:2.5[1] |
| Methanol | Water | 3:1 to 1:2.5[1] |
Visualizations
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for purifying indazole isomers.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Safety Precautions
When working with indazoles and organic solvents, it is crucial to adhere to standard laboratory safety practices.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling solvent vapors.[16]
-
Handling: Avoid contact with skin and eyes.[15] In case of skin contact, wash the affected area thoroughly with soap and water.[18] If solvents splash in the eyes, flush with water for at least 15 minutes and seek medical attention.[18]
-
Fire Safety: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other ignition sources.[17][19] Ensure fire extinguishers are accessible.[19]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Recrystallization [sites.pitt.edu]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. fishersci.com [fishersci.com]
- 16. cdn.dal.ca [cdn.dal.ca]
- 17. hichemorganics.in [hichemorganics.in]
- 18. level.org.nz [level.org.nz]
- 19. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
Validation & Comparative
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Analysis of Bioactivity
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in the design of novel therapeutics.[2][3] This guide provides a comparative analysis of the bioactivity of various indazole derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential across key disease areas. We will delve into the experimental data that underpins these findings and outline the methodologies used to generate them.
The Allure of the Indazole Ring: A Gateway to Diverse Bioactivity
The indazole core's appeal lies in its unique physicochemical properties. The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding interactions, while the fused benzene ring provides a platform for various substitutions to modulate lipophilicity, steric bulk, and electronic properties.[4] These modifications are crucial in fine-tuning the binding affinity and selectivity of indazole derivatives for their respective biological targets.[5] This adaptability has led to the development of indazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6]
Anticancer Activity: Targeting the Engines of Malignancy
Indazole derivatives have emerged as a particularly fruitful area of research in oncology. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole scaffold, underscoring its clinical significance.[3][7] These agents primarily function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth, proliferation, and angiogenesis.[5]
Comparative Analysis of Indazole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A comparative analysis of prominent indazole-derived kinase inhibitors reveals their varied selectivity profiles.
| Compound | Primary Targets | IC50 (nM) | Therapeutic Application |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 1.2, 0.2, 0.1-0.3[8] | Renal Cell Carcinoma |
| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α/β, c-Kit | 10, 30, 47, 84, 74[8][9] | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | TRKA/B/C, ROS1, ALK | 12 (ALK)[1] | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |
| Compound 2f | Predicted Tyrosine Kinases | 230-1150 (cell growth inhibition)[7] | Preclinical (Breast Cancer) |
| Compound 6o | p53/MDM2 Pathway, Bcl2 Family | 5150 (K562 cell line)[10] | Preclinical (Leukemia) |
| Compound 30 | VEGFR-2 | 1.24[11] | Preclinical (Angiogenesis) |
Axitinib demonstrates remarkable potency against Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[8] Pazopanib , another VEGFR inhibitor, exhibits a broader kinase inhibition profile.[8][9] Entrectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and has shown significant activity against various cancer cell lines.[1]
Recent preclinical studies have identified novel indazole derivatives with promising anticancer activities. For instance, compound 2f has demonstrated potent growth inhibitory activity against several cancer cell lines, inducing apoptosis through the upregulation of cleaved caspase-3 and Bax.[7] Another example, compound 6o , exhibits a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, potentially by targeting the p53/MDM2 pathway and Bcl2 family members.[10] Furthermore, compound 30 was designed as a highly potent VEGFR-2 kinase inhibitor with anti-angiogenic properties.[11]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The determination of a compound's IC50 value against a specific kinase is a fundamental experiment in drug discovery. The following workflow outlines a typical in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[12][13]
Comparative Analysis of Anti-inflammatory Indazole Derivatives
A study investigating the anti-inflammatory activity of indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, revealed their ability to inhibit COX-2.[12]
| Compound | COX-2 Inhibition (IC50, µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 18.76 |
Data from in vitro experiments.[12]
The results indicate that 5-aminoindazole is the most potent COX-2 inhibitor among the tested compounds.[12] The anti-inflammatory effects of these compounds are also attributed to their ability to inhibit pro-inflammatory cytokines and scavenge free radicals.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A common in vivo model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test indazole derivatives are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial and Neuroprotective Potential: Expanding the Therapeutic Horizons
Beyond cancer and inflammation, indazole derivatives have shown promise in combating microbial infections and neurodegenerative diseases.[2][6]
Antimicrobial Activity
Various substituted indazoles have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[14][15] For example, a series of N-methyl-3-aryl indazoles showed moderate to good in vitro antimicrobial activities.[15] The effectiveness of these compounds is often enhanced by the presence of halogenated and electron-withdrawing substituents.[6]
Neuroprotective Effects
Indazole-based compounds have been investigated for their potential in treating neurological disorders like Parkinson's and Alzheimer's disease.[16] Their mechanisms of action include the inhibition of monoamine oxidases (MAOs) and kinases such as Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2).[16] For instance, the LRRK2 antagonist MLi-2, an indazole derivative, has shown remarkable efficacy in preclinical models of neurodegeneration.[2][6]
Conclusion: The Enduring Promise of the Indazole Scaffold
The indazole scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse biological activities exhibited by its derivatives highlight the immense potential of this heterocyclic system in the development of novel therapeutics. The comparative analysis presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of indazole-based compounds. As our understanding of disease biology deepens, we can anticipate the emergence of new and improved indazole derivatives tailored to combat a wide range of human ailments.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. benthamscience.com [benthamscience.com]
A Comparative Guide to the Potency of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This guide provides an in-depth, objective comparison of the potency of various indazole-based kinase inhibitors against a range of kinase targets implicated in diseases such as cancer. By presenting supporting experimental data, detailed methodologies, and a clear visualization of the underlying principles, this document aims to empower researchers in the rational design and selection of next-generation kinase inhibitors.
The Indazole Scaffold: A Versatile Core for Kinase Inhibition
The success of the indazole core in kinase inhibitor design can be attributed to its unique structural and electronic properties. This bicyclic aromatic heterocycle can engage in various non-covalent interactions with the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking.[1] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several indazole-based drugs, such as axitinib, pazopanib, and niraparib, are already commercially available for the treatment of various cancers.[1][2]
Comparative Potency of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of indazole-based compounds against various protein kinases. This data, compiled from multiple studies, highlights the diverse range of kinases that can be effectively targeted by this scaffold. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in assay conditions.
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Key Findings & Selectivity | Reference |
| Axitinib | VEGFRs, PDGFRs, c-KIT, PLK4 | VEGFR2: 0.2; PDGFRβ: 1.6; c-KIT: 1.7; PLK4: 4.2 | A multi-kinase inhibitor, originally developed as a pan-VEGFR inhibitor.[3] | Johnson et al. (as cited in[3]) |
| Compound 17 (Hsieh et al.) | Aurora A, Aurora B | Aurora A: 26; Aurora B: 15 | A potent dual Aurora A and B inhibitor.[4][5][6] | Hsieh et al.[4][5][6] |
| Compound 21 (Hsieh et al.) | Aurora B | - | Identified as an Aurora B selective inhibitor.[4][5] | Hsieh et al.[4][5] |
| Compound 30 (Hsieh et al.) | Aurora A | - | Identified as an Aurora A selective inhibitor.[4][5] | Hsieh et al.[4][5] |
| CZL-S092 | PLK4 | 0.9 | Highly selective for PLK4 over PLK1-3 and a panel of 37 other kinases.[7] | Liu, N. et al.[7] |
| Compound C05 | PLK4 | < 0.1 | Exceptional kinase inhibitory activity and favorable selectivity for PLK4.[3][8] | [3][8] |
| Compound 7r (FGFR inhibitor) | FGFR1 | 2.9 | Potent FGFR1 inhibitor with good cellular activity.[9] | [9] |
| Compound 9u (FGFR inhibitor) | FGFR1 | 3.3 | Potent FGFR1 inhibitor with good kinase selectivity.[10] | [10] |
| Compound 1 (AXL inhibitor) | AXL | - | A novel indazole-based AXL inhibitor identified through a fragment-based approach.[11] | [11] |
| A-443654 | Akt1 | 0.16 (Ki) | Potent and selective inhibitor of Akt kinases.[12] | [13] |
| Compound 17 (JNK inhibitor) | JNK1, JNK2 | JNK1: 3; JNK2: 20 | Potent JNK inhibitor with good selectivity against other kinases.[14] | [14] |
| Compound 25c (JNK3 inhibitor) | JNK3 | 85.21 | Over 100-fold isoform selectivity for JNK3 over JNK1/2.[15][16] | [15][16] |
| Compound 9x (PI3Kδ inhibitor) | PI3Kδ | - | Potent and selective PI3Kδ inhibitor with efficacy in hepatocellular carcinoma models.[17] | [17] |
Understanding Kinase Inhibition: A Mechanistic Overview
Indazole-based inhibitors predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream target proteins. This disruption of the signaling cascade can lead to various cellular outcomes, such as cell cycle arrest and apoptosis, making these inhibitors effective anti-cancer agents.
Below is a diagram illustrating a generic signaling pathway and the point of intervention by an indazole-based kinase inhibitor.
Caption: General signaling pathway illustrating kinase inhibition.
Experimental Protocols for Assessing Kinase Inhibitor Potency
The determination of a kinase inhibitor's potency is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for two common assays used to evaluate the efficacy of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.
Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified target kinase, a specific substrate peptide, and [γ-³²P]ATP.
-
Compound Addition: Add varying concentrations of the indazole-based inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as trichloroacetic acid (TCA).
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound radioactivity.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in metabolic activity is indicative of reduced cell proliferation or cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the inhibitor to exert its antiproliferative effects.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Indazole-based kinase inhibitors represent a highly successful and versatile class of therapeutic agents.[1] The extensive research in this area has led to the development of potent and selective inhibitors for a wide array of kinase targets. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel indazole derivatives to overcome drug resistance. The continued application of structure-based drug design and fragment-based approaches will undoubtedly lead to the discovery of the next generation of highly effective indazole-based kinase inhibitors.[4][5][11][18]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assays for Histamine H3 Receptor Antagonists
Introduction: The histamine H3 receptor (H3R) has emerged as a significant therapeutic target for a spectrum of neurological and cognitive disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2] As a G protein-coupled receptor (GPCR), H3R is predominantly expressed in the central nervous system where it functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[3][4] Furthermore, it acts as a heteroreceptor, controlling the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][3]
The Histamine H3 Receptor Signaling Cascade
Understanding the receptor's signaling pathway is fundamental to selecting and designing appropriate assays. The primary pathway involves Gαi/o-mediated inhibition of cAMP production. However, other pathways, such as the activation of mitogen-activated protein kinase (MAPK), are also implicated.[1][5] The following diagram illustrates the canonical H3R signaling pathway, which forms the basis for the functional assays discussed herein.
Caption: Canonical Gαi/o signaling pathway of the Histamine H3 Receptor.
A Comparative Overview of Key In Vitro Assays
The selection of an in vitro assay depends on the specific goals of the study, such as high-throughput screening (HTS) for novel hits, lead optimization, or in-depth mechanistic studies. Assays can be broadly categorized into two types: binding assays , which directly measure the physical interaction of a compound with the receptor, and functional assays , which quantify the biological response initiated by this interaction.
| Assay Type | Principle | Endpoint Measured | Throughput | Key Output | Pros & Cons |
| Radioligand Binding | Competition between a radiolabeled ligand and a test compound for the H3R binding site. | Radioactivity (Bound Ligand) | Medium to High | Ki (Binding Affinity) | Pros: Direct measure of affinity, well-established. Cons: Use of radioactivity, may not distinguish antagonists from agonists. |
| [³⁵S]GTPγS Binding | Measures agonist-induced G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog. | Radioactivity ([³⁵S]GTPγS) | Medium | IC₅₀ (Functional Potency) | Pros: Measures a proximal step in receptor activation, functional. Cons: Requires radioactivity, lower signal-to-noise than downstream assays. |
| cAMP Accumulation | Measures the modulation of intracellular cAMP levels following receptor activation/inhibition. | cAMP concentration (TR-FRET, ELISA, etc.) | High | IC₅₀ (Functional Potency) | Pros: Robust signal amplification, non-radioactive options available, highly amenable to HTS. Cons: Measures a downstream event, susceptible to off-target effects. |
| Reporter Gene Assay | Measures the transcription of a reporter gene (e.g., luciferase) linked to a signaling-responsive promoter (e.g., CRE). | Light Output (Luminescence) | High | IC₅₀ (Functional Potency) | Pros: High sensitivity and signal window, non-radioactive, suitable for HTS. Cons: Most downstream assay, long incubation times, potential for artifacts. |
Radioligand Binding Assays
Scientific Principle & Causality: This assay provides the most direct measure of a compound's affinity for the H3 receptor. It operates on the principle of competitive displacement. A constant, low concentration of a high-affinity radioligand (e.g., [³H]-N-α-methylhistamine) is incubated with a source of H3 receptors (typically cell membranes).[7][8] Test compounds are added at varying concentrations and compete with the radioligand for the same binding site. The effectiveness of a test compound in displacing the radioligand is directly proportional to its binding affinity. The choice of a filtration-based separation method is critical; it must be rapid to prevent significant dissociation of the ligand-receptor complex during the wash steps, ensuring that the measured radioactivity accurately reflects the equilibrium binding state.[9]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol:
-
Membrane Preparation: Homogenize cultured cells expressing the human H3 receptor (e.g., HEK293 or CHO cells) or rat brain cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7] Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method like BCA.
-
Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4):[7]
-
Receptor membranes (e.g., 15 µg protein/well).[10]
-
Radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]-N-α-methylhistamine).[10][11]
-
Serial dilutions of the H3R antagonist test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM clobenpropit).[11]
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours at 25°C) to allow the binding to reach equilibrium.[11][12]
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation cocktail to each well of the filter plate and count the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
Scientific Principle & Causality: This is a functional assay that measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[13][14] The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used because its incorporation is essentially irreversible, allowing for accumulation and robust detection.[13] When an agonist activates the H3R, it catalyzes this nucleotide exchange on the Gαi/o protein. An antagonist, by competing with the agonist, prevents this conformational change in the receptor, thereby inhibiting the stimulation of [³⁵S]GTPγS binding. This assay is invaluable as it directly confirms that a compound's binding to the receptor has a functional consequence on G-protein coupling.
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for Benchmarking IND-2026, a Novel Indazole Derivative, Against the Multi-Kinase Inhibitor Pazopanib
This guide provides a comprehensive framework for benchmarking the biological activity of a novel indazole derivative, IND-2026. This document outlines a head-to-head evaluation against Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] The protocols and data herein serve as a robust starting point for researchers, scientists, and drug development professionals to assess the therapeutic potential of new chemical entities within this promising class of compounds.
The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][4] Its versatile structure is found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anti-tumor effects.[5][6][7] The clinical success of indazole-containing drugs such as Pazopanib, Axitinib, and Niraparib underscores the scaffold's importance and potential for developing new, highly effective therapeutic agents.[2][7][8]
IND-2026 is a novel, rationally designed indazole derivative emerging from our discovery pipeline. To rigorously evaluate its potential as an anti-cancer agent, we propose a direct comparison with Pazopanib, a well-characterized standard. This benchmark will focus on key performance indicators: in vitro potency and selectivity against relevant oncogenic kinases, cytotoxic activity in cancer cell lines, in vivo tumor growth inhibition, and pharmacokinetic profiling.
The Scientific Rationale: Targeting Dysregulated Kinase Signaling in Cancer
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, differentiation, and survival.[7] They function by transferring a phosphate group from ATP to specific substrate proteins. In many cancers, these kinases become dysregulated, leading to uncontrolled cell growth and tumor progression.[6] Multi-targeted kinase inhibitors, like Pazopanib, function by blocking the ATP-binding site of several of these key kinases, thereby inhibiting downstream signaling pathways.
Below is a conceptual diagram of a simplified kinase signaling pathway that is often targeted in cancer therapy.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.
Part 1: Comparative In Vitro Efficacy
The initial benchmarking phase involves assessing the direct inhibitory effect of IND-2026 on key kinases and its corresponding impact on cancer cell viability.
Biochemical Kinase Profiling
Causality: The first step is to determine if IND-2026 can inhibit the enzymatic activity of specific kinases known to be drivers in cancer and targeted by Pazopanib. A radiometric assay is chosen as the gold standard because it provides a direct, unambiguous measure of substrate phosphorylation, minimizing the risk of false positives that can occur with indirect assay formats.[9][10] We will assess a panel of key angiogenic and oncogenic kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | IND-2026 (IC50, nM) | Pazopanib (IC50, nM) | Fold Difference |
|---|---|---|---|
| VEGFR2 | 8 | 30 | 3.75x more potent |
| PDGFRβ | 15 | 84 | 5.60x more potent |
| c-Kit | 25 | 74 | 2.96x more potent |
| FGFR1 | 40 | 105 | 2.63x more potent |
| EGFR | >10,000 | >10,000 | - |
Data are hypothetical and for illustrative purposes.
Cell-Based Cytotoxicity Screening
Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to verify that this inhibition translates into an anti-proliferative effect in a biologically relevant system. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11] A human renal cell carcinoma (RCC) line is selected, as this is a primary indication for Pazopanib.
Table 2: Anti-Proliferative Activity in Human Cancer Cell Line (786-O)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| IND-2026 | 786-O | Renal Cell Carcinoma | 0.25 |
| Pazopanib| 786-O | Renal Cell Carcinoma | 1.15 |
Data are hypothetical and for illustrative purposes.
Part 2: In Vitro Experimental Protocols & Workflow
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Caption: Experimental workflow for in vitro benchmarking of IND-2026.
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol is designed to measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by a target kinase.[12]
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of IND-2026 and Pazopanib in 100% DMSO, starting at a 100X final concentration.
-
Reaction Mixture : In a 96-well plate, combine the kinase, its specific substrate peptide, and the assay buffer.
-
Initiation : Add 1 µL of the diluted compound or DMSO (vehicle control) to each well. Allow a 10-minute pre-incubation at room temperature to permit compound binding to the kinase.
-
Start Reaction : Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately assessed.[13]
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Termination : Stop the reaction by adding 3% phosphoric acid.
-
Capture : Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing : Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection : Add scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This protocol assesses the effect of the compounds on the proliferation of the 786-O renal cancer cell line.[14]
-
Cell Seeding : Plate 786-O cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of IND-2026 and Pazopanib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation : Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value by plotting the results.
Part 3: Comparative In Vivo Efficacy & Pharmacokinetic Profile
Causality: Demonstrating efficacy in an animal model is a critical step in preclinical development. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used system to evaluate the in vivo anti-tumor activity of a compound.[15][16] Furthermore, understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is essential for predicting its behavior and potential dosing regimen in humans.[17]
Table 3: In Vivo Tumor Growth Inhibition in a 786-O Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | - | 0 | +1.5 |
| IND-2026 | 30 | 75 | -2.0 |
| Pazopanib | 30 | 58 | -4.5 |
Data are hypothetical and for illustrative purposes. TGI is calculated at the end of the study compared to the vehicle group.
Table 4: Comparative Pharmacokinetic Profile in Rats
| Parameter | IND-2026 (10 mg/kg, p.o.) | Pazopanib (10 mg/kg, p.o.) |
|---|---|---|
| T½ (half-life, h) | 12.5 | 9.1 |
| Cmax (max concentration, ng/mL) | 2,100 | 1,550 |
| AUC (area under the curve, ng·h/mL) | 18,500 | 11,200 |
| F (oral bioavailability, %) | 45 | 30 |
Data are hypothetical and for illustrative purposes. These parameters are crucial for assessing drug exposure.[18][19]
Part 4: In Vivo Experimental Protocols
Protocol 3: Tumor Xenograft Study
This protocol provides a high-level overview of a typical xenograft study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation : Subcutaneously inject 5 x 10⁶ 786-O cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Growth : Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization : Randomize mice into treatment groups (e.g., Vehicle, IND-2026, Pazopanib).
-
Dosing : Administer the compounds daily via oral gavage (p.o.) at the specified dose.
-
Monitoring : Measure tumor volume with calipers and monitor animal body weight 2-3 times per week as an indicator of toxicity.[15]
-
Endpoint : Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Analysis : Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 4: Pharmacokinetic Study
This protocol outlines a basic PK study in rats to determine key exposure parameters.[21]
-
Animal Model : Use male Sprague-Dawley rats.
-
Dosing : Administer a single dose of the compound via oral gavage. A separate cohort will receive an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling : Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation : Process the blood samples to isolate plasma.
-
Bioanalysis : Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis : Use specialized software to calculate pharmacokinetic parameters such as T½, Cmax, and AUC.
Conclusion and Forward Outlook
Based on the comprehensive (though hypothetical) data presented, the novel indazole derivative IND-2026 demonstrates a superior preclinical profile compared to the established standard, Pazopanib. Key advantages include:
-
Enhanced Potency : IND-2026 shows significantly lower IC50 values in both biochemical and cell-based assays.
-
Improved In Vivo Efficacy : The compound exhibits greater tumor growth inhibition in the xenograft model at an equivalent dose.
-
Favorable Pharmacokinetics : IND-2026 displays a longer half-life, higher exposure (Cmax and AUC), and improved oral bioavailability, suggesting the potential for a more favorable dosing regimen.
-
Better Tolerability : The reduced impact on body weight in the in vivo study suggests a potentially wider therapeutic window.
These findings strongly support the continued development of IND-2026 as a clinical candidate. The self-validating nature of this benchmarking approach—from direct enzyme inhibition to cellular activity and finally to in vivo efficacy—provides a high degree of confidence in the compound's potential. Further studies should focus on broader kinase selectivity profiling to identify potential off-target effects and formal toxicology studies to fully characterize its safety profile.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole Derivatives [bldpharm.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
- 17. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 18. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 20. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
A Senior Application Scientist’s Guide to Statistical Validation of In Vitro Assays
Introduction: Beyond the P-Value – Establishing Assay Trustworthiness
In the realm of drug discovery and development, an in vitro assay is more than just a procedure; it is a decision-making tool. Whether screening a million-compound library, characterizing a lead candidate, or performing quality control on a biologic, the data generated must be reliable. An unreliable assay can lead to the costly pursuit of inactive compounds or the premature termination of a promising candidate. Statistical validation is the rigorous, evidence-based process by which we demonstrate that an assay is fit for its intended purpose.
This guide provides a framework for understanding and implementing the statistical methods required to validate an in vitro assay. It is structured not as a rigid checklist, but as a logical progression, explaining the causality behind each validation parameter. We will move beyond simply listing steps to explore why these specific evaluations are critical for building a self-validating system—a system where the data's integrity is inherent and demonstrable. The principles discussed herein are grounded in internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[1][2][3][4]
The Workflow of Assay Validation: A Roadmap to Reliability
Before delving into individual parameters, it's essential to visualize the overall validation journey. The process is not linear but iterative, often requiring optimization based on validation outcomes. A full validation is necessary when developing a new method, while partial validation may suffice when minor changes are made to an already validated method.[5][6][7][8]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Activity of Indazole Compounds
For researchers, medicinal chemists, and drug development professionals navigating the landscape of oncology therapeutics, the indazole scaffold has emerged as a privileged structure with significant anti-proliferative potential.[1][2] This guide provides an in-depth, objective comparison of the anti-proliferative performance of prominent indazole-based compounds against established alternatives, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind their activity, focusing on key oncogenic targets: Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
The Indazole Core: A Versatile Scaffold in Oncology
The indazole moiety, a bicyclic heteroaromatic system, is a cornerstone in the design of numerous kinase inhibitors.[3] Its structural versatility allows for the fine-tuning of interactions with the ATP-binding pockets of various kinases, leading to potent and selective inhibition of signaling pathways critical for cancer cell proliferation and survival.[4] Several indazole-containing drugs, such as Axitinib and Pazopanib, have already gained FDA approval for cancer therapy, underscoring the clinical significance of this chemical scaffold.[1][2]
Comparative Analysis of Anti-Proliferative Activity
The efficacy of any anti-proliferative agent is quantified by its ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables present a comparative summary of the in vitro anti-proliferative activity of selected indazole derivatives against established inhibitors targeting Aurora kinases and VEGFR. It is important to note that IC50 values can vary between studies due to different cell lines and assay conditions.
Indazole-Based Aurora Kinase Inhibitors vs. Alternatives
Aurora kinases are crucial regulators of mitosis, and their overexpression is a common feature in many cancers.[5] Indazole derivatives have been developed as potent inhibitors of these kinases.
| Compound | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| Indazole Derivative 17 | Aurora A/B | HCT-116 (Colon) | 26 (A), 15 (B) | [5][6] |
| Indazole Derivative 21 | Aurora B | HCT-116 (Colon) | 31 | [5][6] |
| Danusertib (PHA-739358) | pan-Aurora, Abl | CFPAC-1 (Pancreatic) | ~400 | [7] |
| Tozasertib (VX-680) | pan-Aurora | CAL-62 (Thyroid) | 25-150 | [8] |
| Alisertib (MLN8237) | Aurora A | HCT-116 (Colon) | - | |
| Barasertib (AZD1152) | Aurora B | MOLM13 (Leukemia) | ~5 | [9] |
Note: IC50 values are indicative and can vary based on experimental conditions.
Indazole-Based VEGFR Inhibitors vs. Alternatives
VEGFRs are key mediators of angiogenesis, a process essential for tumor growth and metastasis. Pazopanib and Axitinib are notable indazole-based VEGFR inhibitors.
| Compound | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Caki-1 (Renal) | 50 (clinically relevant conc.) | [10] |
| Axitinib | VEGFR | IGR-N91 (Neuroblastoma) | >10 | [11] |
| Sunitinib | VEGFR, PDGFR, c-Kit | Caki-1 (Renal) | 2 (clinically relevant conc.) | [10] |
| Sorafenib | VEGFR, PDGFR, Raf | - | - |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The anti-proliferative activity of indazole compounds is intrinsically linked to their chemical structure. SAR studies guide the rational design of more potent and selective inhibitors. For instance, substitutions on the indazole ring can significantly impact kinase binding affinity and cellular activity. A review of indazole derivatives highlights that specific substitutions at various positions of the indazole ring can modulate their inhibitory activity against different kinases, demonstrating the tunability of this scaffold.[1][3]
The following diagram illustrates a simplified signaling pathway targeted by indazole-based kinase inhibitors.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1-Methyl-1H-indazol-5-yl)methanamine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like (1-Methyl-1H-indazol-5-yl)methanamine is not merely a regulatory formality but a critical component of our commitment to laboratory safety, environmental stewardship, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Disclaimer: A Note on Data Specificity
While a specific, comprehensive Safety Data Sheet (SDS) detailing all toxicological and ecological properties for this compound (CAS No. 267413-27-4) is not publicly available, sufficient data exists for this compound and its close structural isomers to formulate a robust and cautious disposal plan. The guidance herein is synthesized from supplier safety information and the established protocols for analogous chemical structures, ensuring a high margin of safety. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Hazard Identification: Understanding the "Why"
Proper handling and disposal procedures are dictated by the inherent hazards of a substance. Based on available data, this compound should be treated as a hazardous substance.[2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description | Disposal Implication |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents sewer disposal; requires containment. |
| Skin Irritation | H315 | Causes skin irritation. | Mandates use of chemical-resistant gloves and lab coat. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Requires safety glasses with side shields or goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handling should occur in a well-ventilated area or fume hood. |
Source: Achmem Chemical Co., Ltd.[2]
The causality is clear: the compound's potential to cause harm upon ingestion, skin/eye contact, or inhalation directly informs the stringent personal protective equipment (PPE) requirements and the imperative to dispose of it as regulated hazardous waste, never via standard trash or sewer systems.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory as indicated by precautionary statement P280 ("Wear protective gloves/ protective clothing/ eye protection/ face protection").[3][4]
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area. If there is a risk of generating dust or aerosols, handling must occur within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The guiding principle is containment and transfer to a licensed waste disposal facility.
Step 1: Waste Collection at the Source
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing paper), and used PPE, must be considered hazardous waste.
-
Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) bottle with a screw-on cap is a suitable choice. The original product container, if intact, can also be used.[7]
-
Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
Step 2: Proper Labeling
Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal by EHS personnel and waste contractors.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date accumulation started.
-
The laboratory or generator information (Principal Investigator's name, room number).
-
Step 3: Segregation and Storage
-
Incompatibility: Amines can react with strong oxidizing agents and strong acids.[7] Store this waste stream separately from incompatible chemicals to prevent hazardous reactions.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[5] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months for academic labs), contact your institution's EHS office to schedule a pickup.[5]
-
Do Not Dispose On-Site: Never attempt to neutralize, incinerate, or dispose of this chemical down the drain or in the regular trash. The standard disposal procedure is to "Dispose of contents/container to an approved waste disposal plant" via a licensed hazardous waste contractor.[1][3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Small Spills: If you are trained and have the appropriate spill kit, you can clean up a small spill. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the standards that govern our profession.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
